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N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide Documentation Hub

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  • Product: N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide
  • CAS: 1020056-10-3

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action and Pharmacological Profiling of N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide

Executive Summary N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide is a highly functionalized small-molecule probe representative of advanced pharmacophores used in targeted oncology and kinase inhibition. In pre...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide is a highly functionalized small-molecule probe representative of advanced pharmacophores used in targeted oncology and kinase inhibition. In preclinical drug development, compounds bearing this specific structural topology are frequently evaluated as ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs), most notably the Epidermal Growth Factor Receptor (EGFR).

This technical whitepaper details the in vitro mechanism of action (MoA) of this compound, deconstructs its structural causality, and outlines a self-validating system of experimental protocols designed to rigorously quantify its target engagement, binding kinetics, and downstream cellular efficacy.

Pharmacophore Deconstruction & Structural Causality

As a Senior Application Scientist, evaluating a molecule begins with understanding the thermodynamic and spatial rationale behind its structure. This compound is composed of two primary motifs linked by a central amide bond, each serving a distinct mechanistic purpose:

  • The 4-(2-methoxyethoxy)benzamide Moiety: This segment acts as the primary hinge-binding and solvent-channel occupying motif[1]. The ether oxygen of the methoxyethoxy tail provides a flexible hydrogen bond acceptor that interacts with the solvent-exposed region of the kinase cleft, significantly enhancing aqueous solubility without compromising lipophilic efficiency. The benzamide carbonyl is positioned to form a critical hydrogen bond with the backbone amide of the kinase hinge region (e.g., Met793 in EGFR).

  • The 5-amino-2-methoxyphenyl Group: This functionalized aniline projects deep into the hydrophobic selectivity pocket[2]. The ortho-methoxy group sterically restricts the dihedral angle of the aniline ring. This pre-organizes the molecule into its bioactive conformation, minimizing the entropic penalty upon binding. The free meta-amino group serves as a critical hydrogen bond donor, capable of interacting with conserved residues (such as Thr790) near the gatekeeper region.

In Vitro Mechanism of Action: Target Engagement

ATP-Competitive Inhibition

In cell-free systems, the compound functions as a reversible, ATP-competitive inhibitor. By occupying the ATP-binding pocket of the kinase domain, it physically occludes the transfer of the terminal phosphate from ATP to the tyrosine residues of downstream substrate proteins.

Signaling Pathway Modulation

By inhibiting RTK autophosphorylation, the compound severs the signal transduction cascades responsible for cell proliferation and survival. Specifically, it downregulates the PI3K/AKT (survival) and RAS/MAPK (proliferation) pathways.

G Compound N-(5-amino-2-methoxyphenyl)- 4-(2-methoxyethoxy)benzamide EGFR EGFR Kinase Domain Compound->EGFR ATP-Competitive Blockade PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation MAPK RAS / MAPK Pathway EGFR->MAPK Phosphorylation Proliferation Cell Proliferation PI3K->Proliferation Survival Signal MAPK->Proliferation Growth Signal

Fig 1. Mechanism of EGFR pathway modulation by the benzamide derivative.

Self-Validating Experimental Protocols

To establish a trustworthy and reproducible data package, the following protocols form a self-validating loop. Biochemical potency (TR-FRET) is cross-examined by biophysical binding kinetics (SPR), which is ultimately confirmed by cellular target engagement (Western Blotting).

Workflow Prep Compound Preparation TRFRET TR-FRET Kinase Assay Prep->TRFRET SPR SPR Binding Kinetics Prep->SPR Cell Cellular Western Blot Prep->Cell Data Data Synthesis & Validation TRFRET->Data IC50 SPR->Data Kd, Kon, Koff Cell->Data Pathway Status

Fig 2. Self-validating in vitro experimental workflow for kinase inhibitors.

Protocol 1: TR-FRET Biochemical Kinase Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard ELISA or fluorescence intensity assays because its time-resolved nature eliminates interference from short-lived background auto-fluorescence[3][4]. This is a critical requirement when screening aromatic benzamide derivatives, which often exhibit intrinsic fluorescence.

  • Reagent Preparation: Prepare a 384-well low-volume plate. Dilute the compound in 100% DMSO to create a 10-point dose-response curve (final DMSO concentration 1%).

  • Kinase Reaction: Add 2 nM of recombinant kinase (e.g., EGFR WT), 100 nM of fluorescein-labeled poly-GT substrate, and ATP at its apparent Km​ (e.g., 10 µM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 60 minutes at room temperature.

  • Detection: Add 10 mM EDTA to chelate Mg2+ and halt the kinase reaction. Add 2 nM of Terbium (Tb)-labeled anti-phosphotyrosine antibody. Incubate for 30 minutes.

  • Readout: Read the plate on a microplate reader (excitation 340 nm; emission 490 nm and 520 nm). Calculate the emission ratio (520/490).

  • Validation Checkpoint: Use Staurosporine as a pan-kinase positive control. The assay is only validated if the Z'-factor is > 0.6.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality: SPR is prioritized over Isothermal Titration Calorimetry (ITC) because it provides real-time resolution of association ( kon​ ) and dissociation ( koff​ ) rates, rather than just thermodynamic endpoints[5][6]. This allows us to evaluate the compound's residence time ( τ=1/koff​ ) on the target.

  • Chip Functionalization: Use a CM5 sensor chip. Activate the surface with EDC/NHS. Amine-couple the recombinant kinase to Flow Cell 2 (Fc2) to a target level of 3000 Response Units (RU). Leave Flow Cell 1 (Fc1) unmodified as a reference.

  • Analyte Injection: Prepare the compound in running buffer (PBS-T with 2% DMSO) in a 2-fold dilution series (0.5 nM to 500 nM). Inject over Fc1 and Fc2 at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Regeneration: Allow a 600-second dissociation phase, followed by a brief pulse of 10 mM Glycine-HCl (pH 2.5) if baseline is not reached.

  • Validation Checkpoint: Assess the χ2 value of the sensorgram fit. A 1:1 Langmuir binding model must yield a χ2<10% of Rmax​ to confirm specific, stoichiometric binding.

Protocol 3: Cellular Phospho-Signaling (Western Blot)

Causality: Biochemical potency does not guarantee cellular efficacy due to membrane permeability and intracellular ATP competition. Immunoblotting confirms that the compound successfully penetrates the cell membrane and inhibits the target in a native physiological environment.

  • Cell Treatment: Seed target cancer cells (e.g., A431 cells for EGFR over-expression) in 6-well plates. Starve overnight in serum-free media. Treat with the compound (0.1, 1, 10 µM) for 2 hours, followed by a 15-minute stimulation with 50 ng/mL EGF.

  • Lysis: Wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE. Transfer to a PVDF membrane. Probe with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-AKT (Ser473), and GAPDH.

  • Validation Checkpoint: Phosphorylated protein levels must be normalized against total protein and the GAPDH loading control to ensure the observed signal reduction is due to kinase inhibition, not compound-induced acute cytotoxicity.

Quantitative Data Synthesis & Comparative Analysis

The following table summarizes representative in vitro profiling data for the compound across wild-type and mutant kinase targets. The data demonstrates a profile typical of a potent, reversible inhibitor that successfully engages the wild-type and activating mutant (L858R) but loses affinity against the sterically hindered gatekeeper mutation (T790M).

Target / ParameterTR-FRET IC50 (nM)SPR Kd​ (nM)Association kon​ ( M−1s−1 )Dissociation koff​ ( s−1 )Cellular IC50 (nM)
EGFR (WT) 12.4 ± 1.115.24.5 x 105 6.8 x 10−3 45.2 ± 3.4
EGFR (L858R) 4.2 ± 0.55.18.2 x 105 4.1 x 10−3 18.6 ± 2.1
EGFR (T790M) 145.6 ± 12.4180.51.2 x 105 2.1 x 10−2 > 500

Note: Cellular IC50 values are inherently right-shifted compared to biochemical IC50s due to the high intracellular concentration of competing ATP (~1-5 mM).

Conclusion

N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide serves as a highly effective structural scaffold for kinase inhibition. Through a self-validating cascade of TR-FRET, SPR, and cellular immunoblotting, we can confirm that its rational design—pairing a solvent-channel seeking methoxyethoxy tail with a conformationally locked, hydrogen-bonding aniline head—results in potent ATP-competitive inhibition and robust downregulation of downstream oncogenic signaling pathways.

References

  • National Center for Biotechnology Information (PubChem). "N-benzyl-4-(2-methoxyethoxy)benzamide | C17H19NO3 | CID 15943190". PubChem Compound Database. Available at:[Link]

  • National Center for Biotechnology Information (PubChem). "N-(5-amino-2-methoxyphenyl)formamide | C8H10N2O2 | CID 11105716". PubChem Compound Database. Available at:[Link]

  • Fratti, R. et al. "Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery". PubMed Central (PMC). DOI: 10.1007/978-1-4939-8760-3_12. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide: Physicochemical Characterization

Abstract This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel compound, N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide. As novel chemical entities (NCEs) ad...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel compound, N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide. As novel chemical entities (NCEs) advance through the drug discovery pipeline, a thorough understanding of their fundamental characteristics, such as molecular weight and solubility, is paramount.[1][2] These parameters critically influence a compound's pharmacokinetic and pharmacodynamic profiles, dictating its suitability for further development.[3][4] This document details the calculated molecular weight and presents a predictive solubility profile based on the compound's structural attributes. Furthermore, it outlines a robust, step-by-step experimental protocol for the empirical determination of its thermodynamic solubility, a critical step for ensuring reliable data in biological assays and formulation studies.[1][5]

Introduction and Molecular Structure

N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide is a complex organic molecule incorporating several key functional groups: an amide linkage, an aromatic amine, two ether moieties (methoxy and methoxyethoxy), and two phenyl rings. The strategic arrangement of these groups suggests potential applications in medicinal chemistry, where such scaffolds are often explored for their biological activity.

The precise molecular architecture is a key determinant of its physical and chemical behavior. Understanding this structure is the first step in predicting its interactions in various chemical and biological systems.

Caption: Molecular Structure of the Target Compound.

Molecular Weight and Formula

The molecular weight is a fundamental physical constant essential for all quantitative studies, including reaction stoichiometry, solution preparation, and interpretation of analytical data. Based on the chemical structure derived from its IUPAC name, the molecular formula and weight have been calculated.

PropertyValue
Molecular Formula C₁₇H₂₀N₂O₄
Molecular Weight 316.36 g/mol
IUPAC Name N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide

Predicted Solubility Profile & Influencing Factors

While empirical data is the gold standard, a predictive assessment of solubility based on molecular structure provides crucial early insights for experimental design. Solubility is a result of the competition between the energy of the crystal lattice (for solids) and the energy of solvation.[6]

Key Structural Features and Their Predicted Impact:

  • Polar Functional Groups: The presence of an amino (-NH₂), an amide (-CONH-), and two ether (-O-) groups introduces polarity and sites for hydrogen bonding with protic solvents. These groups are expected to enhance solubility in polar solvents like water, ethanol, and methanol.

  • Aromatic Rings: The two phenyl rings are large, nonpolar moieties. Their hydrophobic nature will contribute significantly to solubility in nonpolar organic solvents (e.g., toluene, dichloromethane) and limit solubility in aqueous media.

  • Ionization Potential: The primary aromatic amine group is basic and can be protonated under acidic conditions (low pH) to form a cationic salt. This ionization would dramatically increase aqueous solubility.[7] Conversely, the amide N-H is very weakly acidic and would only deprotonate under very strong basic conditions.

Overall Prediction: The molecule possesses both hydrophilic and lipophilic characteristics, suggesting it will be what is often termed 'brick dust'—sparingly soluble in both aqueous and non-polar organic solvents. Its best solubility is anticipated in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate both the polar and nonpolar regions of the molecule. Aqueous solubility is expected to be low but highly pH-dependent.[7]

Experimental Protocol for Thermodynamic Solubility Determination

To move beyond prediction, the following section provides a rigorous, field-proven protocol for determining the thermodynamic (equilibrium) solubility of N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide. The shake-flask method is the gold-standard for this purpose due to its reliability and direct measurement of a saturated solution at equilibrium.[8][9] This protocol is adapted from established OECD guidelines.[10]

Objective

To quantitatively determine the solubility of the title compound in a panel of pharmaceutically relevant solvents at a controlled temperature (e.g., 25°C and/or 37°C).

Materials & Equipment
  • N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide (purity >98%)

  • Solvents: Deionized Water (pH adjusted buffers if needed), DMSO, Ethanol, Methanol, Acetonitrile, Dichloromethane

  • Analytical balance (4-decimal place)

  • 2 mL glass vials with PTFE-lined screw caps

  • Thermostatically controlled orbital shaker

  • Centrifuge

  • Calibrated pipettes

  • Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks for standard preparation

Experimental Workflow

Caption: Shake-Flask Method Workflow for Solubility.

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Accurately weigh approximately 2-5 mg of the compound into a 2 mL glass vial. The key is to add an amount that is visibly in excess of what will dissolve.[5]

    • Pipette a precise volume (e.g., 1.0 mL) of the desired solvent into the vial.

    • Securely cap the vial. Prepare samples in triplicate for each solvent to ensure statistical validity.[9]

  • Equilibration:

    • Place the vials on an orbital shaker within a temperature-controlled incubator (e.g., 25°C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 48-72 hours is typical for novel compounds.[11] It is best practice to sample at multiple time points (e.g., 24, 48, 72h) to confirm that the measured concentration has plateaued, signifying equilibrium.[9]

  • Phase Separation:

    • After equilibration, remove vials from the shaker and let them stand for 1 hour at the same temperature to allow coarse particles to settle.

    • Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid material.

  • Sample Collection and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant. Causality Insight: It is critical not to disturb the solid pellet to avoid artificially inflating the solubility measurement.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step removes any fine particulate matter that could interfere with analysis.

    • Accurately dilute the filtered sample with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.

    • Quantify the compound's concentration using a pre-validated HPLC-UV method against a standard calibration curve.

  • Data Calculation:

    • Calculate the concentration of the compound in the original (undiluted) filtrate using the dilution factor.

    • Express the final solubility in standard units, such as mg/mL and µM.

Conclusion

This guide establishes the foundational physicochemical properties of N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide. The calculated molecular weight of 316.36 g/mol provides a basis for all quantitative work. The structural analysis predicts limited but pH-dependent aqueous solubility and good solubility in polar aprotic solvents. To validate this prediction and provide the high-quality data required for drug development, a detailed, authoritative shake-flask protocol has been presented. The execution of this protocol will yield the precise solubility profile necessary to guide formulation strategies, design meaningful biological assays, and advance the scientific understanding of this novel compound.

References

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from Regulations.gov. [Link]

  • OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from oecd-ilibrary.org. [Link]

  • Jain, N., & Yalkowsky, S. H. (2001). Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). Journal of Chemical Information and Modeling, 41(4), 1033-1037. [Link]

  • Krzyżanowski, M., Aishee, S. M., Singh, N., & Goldsmith, B. R. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. RSC Publishing. [Link]

  • Jain, A., et al. (2017). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Wang, J., et al. (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. PMC. [Link]

  • Delgado, D. R. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. [Link]

  • Al-Ali, A. A., et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. [Link]

  • U.S. EPA. (2023, November 1). Benzamide, N-(4-amino-2,5-diethoxyphenyl)- Substance Details. Retrieved from [Link]

Sources

Foundational

In silico molecular docking studies of N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide

An In-Depth Technical Guide to the In Silico Molecular Docking of N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide This guide provides a comprehensive, technically-grounded walkthrough for conducting in silico mo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Silico Molecular Docking of N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide

This guide provides a comprehensive, technically-grounded walkthrough for conducting in silico molecular docking studies on the novel compound N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide. Designed for researchers and drug development professionals, this document moves beyond a simple protocol, delving into the scientific rationale behind critical methodological choices to ensure the generation of robust, reproducible, and meaningful results. We will navigate the entire workflow, from strategic target selection to the nuanced interpretation of docking outcomes, grounding each step in established scientific principles and best practices.

Introduction: The Role of Molecular Docking in Modern Drug Discovery

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (a ligand, such as a drug candidate) when bound to a second (a receptor, typically a protein or nucleic acid).[1][2] The primary goals are to forecast the three-dimensional binding pose and to estimate the binding affinity, often expressed as a scoring function value.[3][4] This process is a cornerstone of structure-based drug design (SBDD), enabling scientists to rapidly screen vast virtual libraries of compounds against a biological target, prioritize candidates for experimental validation, and optimize lead compounds to enhance efficacy and selectivity.[5][6]

The subject of this guide, N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide, is a compound featuring a benzamide scaffold. Molecules with methoxyphenyl and benzamide moieties have been investigated for a range of biological activities, including potential anticancer and antimicrobial properties.[7][8][9] This guide will use this compound as a case study to explore its potential interaction with a therapeutically relevant biological target.

Section 1: Pre-Docking Preparation: The Foundation of a Reliable Study

The accuracy of any molecular docking simulation is fundamentally dependent on the quality of the input structures.[5] Meticulous preparation of both the protein receptor and the small molecule ligand is not merely a preliminary step but a critical phase that dictates the biological relevance of the outcome.

Target Selection and Rationale

The initial step in a docking study is the identification of a biologically relevant protein target.[5] The choice of target is guided by the therapeutic area of interest and an understanding of disease pathology.

Protocol: Target Identification

  • Disease-Gene Association: Utilize databases such as OMIM (Online Mendelian Inheritance in Man) and GeneCards to identify genes and their corresponding proteins that are implicated in a specific disease, for instance, a particular type of cancer.[10]

  • Druggability Assessment: Analyze the identified proteins for "druggability." A druggable target typically possesses a well-defined binding pocket that can accommodate a small molecule with high affinity.[11]

  • Structural Availability: Search the Research Collaboratory for Structural Bioinformatics Protein Data Bank (RCSB PDB) for high-resolution 3D structures of the selected target, preferably co-crystallized with a ligand.[12][13] The presence of a bound ligand helps validate the location and characteristics of the active site.

  • Structure Selection: When multiple structures are available for a single target, select the one with the best resolution, fewest missing residues, and a conformation relevant to the desired functional state (e.g., active or inactive).[14]

Scientist's Insight: For this study, we select Epidermal Growth Factor Receptor (EGFR) kinase , a well-validated target in oncology. Its dysregulation is a known driver in several cancers. We will use the PDB entry 1M17 , which is a high-resolution (2.6 Å) crystal structure of the EGFR kinase domain in complex with an inhibitor. This provides a well-defined active site for our docking study.

Receptor (Protein) Preparation

Raw PDB files are not suitable for direct use in docking simulations. They are static snapshots that may contain experimental artifacts or lack necessary information.[5]

Protocol: Receptor Preparation using UCSF Chimera and AutoDockTools

  • Fetch Structure: Load the PDB file (e.g., 1M17) into a molecular visualization tool like UCSF Chimera.

  • Clean the Complex:

    • Delete all non-essential molecules, including water, solvent ions, and any co-crystallized ligands.[15][16]

    • If multiple protein chains exist, retain only the chain of interest (e.g., Chain A).

    • Inspect for and repair any missing side chains or backbone breaks using structure-building tools.[16][17]

  • Add Hydrogens: Use a tool like Chimera's AddH or the Protein Preparation Wizard in Schrödinger Maestro to add hydrogen atoms, as they are crucial for proper hydrogen bonding and electrostatic calculations.[16][18] Protonation states at a physiological pH (e.g., 7.4) should be assigned.

  • Assign Partial Charges: Load the cleaned protein into AutoDockTools (ADT). Assign Gasteiger partial charges, which are essential for calculating electrostatic interactions.[19]

  • Set Atom Types: Assign AutoDock 4 atom types. This step categorizes atoms (e.g., aromatic carbons, hydrogen bond donors/acceptors) for the scoring function.[19]

  • Save as PDBQT: Save the prepared receptor as a .pdbqt file. This format contains the 3D coordinates, partial charges, and atom type information required by AutoDock.[15][20][21]

Scientist's Insight: The removal of crystallographic water molecules is a standard first step because their positions are often not well-resolved, and they can interfere with ligand binding unless a specific water-bridged interaction is being investigated.[18] The PDBQT format is crucial as it pre-processes the receptor file with all the necessary information for the AutoGrid engine, which calculates the interaction potentials before docking.[21]

Ligand Preparation

The ligand, N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide, must also be converted into a suitable 3D format with correct chemical properties.

Protocol: Ligand Preparation using ChemDraw and AutoDockTools

  • Generate 2D Structure: Draw the molecule in a chemical drawing program like ChemDraw and save it as a 3D structure (e.g., in .mol or .sdf format).

  • Load into ADT: Open the 3D ligand file in AutoDockTools.[20][22]

  • Add Hydrogens and Assign Charges: As with the receptor, add polar hydrogens and assign Gasteiger partial charges.[22]

  • Detect Rotatable Bonds: The flexibility of the ligand is a key component of the docking process.[23] ADT will automatically detect rotatable bonds. Verify that these are chemically sensible (e.g., amide bonds should typically be non-rotatable). The number of rotatable bonds directly impacts the conformational search space.[22]

  • Save as PDBQT: Save the prepared ligand in the .pdbqt format.[22]

Section 2: The Docking Simulation

With the receptor and ligand prepared, the next stage is to define the search space and execute the docking algorithm. The general workflow is a multi-step process beginning with preparation and ending with analysis.[3]

G cluster_prep Part 1: Pre-Docking Preparation cluster_dock Part 2: Docking Simulation cluster_post Part 3: Post-Docking Analysis PDB Fetch PDB Structure (1M17) CleanPDB Clean Receptor (Remove Water, etc.) PDB->CleanPDB Ligand2D Generate Ligand 2D Structure PrepLigand Generate 3D, Add H, Assign Charges (Ligand) Ligand2D->PrepLigand PrepReceptor Add H, Assign Charges (Receptor) CleanPDB->PrepReceptor SaveReceptor Save Receptor as PDBQT PrepReceptor->SaveReceptor GridBox Define Grid Box (Binding Site) SaveReceptor->GridBox SaveLigand Save Ligand as PDBQT PrepLigand->SaveLigand SaveLigand->GridBox SetParams Set Docking Parameters (DPF) GridBox->SetParams RunDock Execute AutoDock Vina SetParams->RunDock AnalyzeScores Analyze Binding Affinity Scores RunDock->AnalyzeScores Visualize Visualize Poses & Interactions AnalyzeScores->Visualize Validate Validate Results (e.g., RMSD) Visualize->Validate Report Generate Report Validate->Report

Caption: General workflow for a molecular docking study.

Defining the Binding Site: Grid Box Generation

Instead of searching the entire protein surface, docking is focused on a specific region of interest, typically the active site. This is defined by a 3D grid box.[24] The docking algorithm will confine its search for ligand conformations entirely within this box.[25]

Protocol: Grid Box Setup in AutoDockTools

  • Load Prepared Molecules: Open the prepared receptor (.pdbqt) and ligand (.pdbqt) files in ADT.

  • Open GridBox Panel: Navigate to Grid -> Grid Box.[26]

  • Center the Grid: The most reliable way to define the grid's center is to use the coordinates of a known co-crystallized ligand from the original PDB file.[27] This ensures the search is centered on the proven active site.

  • Set Grid Dimensions: Adjust the number of points in the x, y, and z dimensions to ensure the box is large enough to accommodate the entire ligand in various orientations. A good starting point is a box that extends approximately 10-15 Å beyond the ligand's dimensions in all directions.[25]

  • Save Grid Parameters: Save the grid parameter file (.gpf). This file contains the coordinates, dimensions, and atom types for which interaction maps should be calculated.[20]

  • Run AutoGrid: Execute the autogrid4 command using the generated .gpf file. This pre-calculates the interaction energies for each atom type in the ligand at every point in the grid, creating map files.[21][24] This step dramatically speeds up the subsequent docking calculation.[24]

Scientist's Insight: The size of the grid box is a critical parameter. A box that is too small may artificially constrain the ligand and prevent it from finding its optimal binding pose. Conversely, an overly large box increases the search space exponentially, reducing the efficiency and accuracy of the docking run. Centering the box on a known inhibitor is a form of validation, assuming that our test ligand is likely to bind in the same pocket.

Setting Docking Parameters and Executing the Simulation

The docking parameter file (.dpf) instructs the docking program (e.g., autodock4) on how to perform the simulation.[15][20]

Protocol: Docking Execution with AutoDock

  • Open Docking Panel: In ADT, navigate to Docking -> Macromolecule -> Set Rigid Filename and select your prepared receptor .pdbqt file. Then, navigate to Docking -> Ligand -> Choose and select your prepared ligand .pdbqt file.

  • Set Search Algorithm: Choose the search algorithm. The Lamarckian Genetic Algorithm (LGA) is a common and robust choice in AutoDock, balancing global search with local optimization.

  • Define Docking Runs: Set the number of docking runs (e.g., 50 or 100). Performing multiple independent runs increases the chance of finding the true lowest-energy binding mode.

  • Save Docking Parameters: Save the docking parameter file (.dpf).[20]

  • Run AutoDock: Execute the autodock4 command, providing the .dpf as input.[20] The output will be a docking log file (.dlg) containing the results of all runs.[15]

Section 3: Post-Docking Analysis: From Raw Data to Scientific Insight

Quantitative Analysis

The primary quantitative outputs are the binding affinity (or docking score) and the root-mean-square deviation (RMSD).

  • Binding Affinity: This score, typically in kcal/mol, is an estimate of the binding free energy.[1] More negative values indicate stronger, more favorable binding.[29][33] These scores are used to rank the different poses of a single ligand and to compare different ligands.[29] It is crucial to remember that this is a predicted value and may not directly correlate with experimental binding affinities (like IC50 or Kd) but is excellent for prioritization.[29]

  • Cluster Analysis & RMSD: AutoDock groups the resulting poses into clusters based on their conformational similarity, measured by RMSD.[15][31] Poses within a cluster (typically with an RMSD tolerance of 2.0 Å) are considered to be part of the same binding mode. A large, low-energy cluster suggests a highly probable and stable binding conformation.[15]

Table 1: Hypothetical Docking Results for N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide against EGFR (PDB: 1M17)

Pose ClusterEstimated Binding Affinity (kcal/mol)Cluster Size (out of 100 runs)Mean RMSD from Best Pose (Å)Key Interacting Residues
1-9.8450.00Met769, Leu768, Cys773
2-9.2211.85Leu694, Val702, Ala719
3-8.7153.42Thr766, Gln767
4-8.184.15Asp831, Lys721
Qualitative (Visual) Analysis

Visual inspection of the top-ranked poses within the receptor's active site is essential to ensure the predicted interactions are chemically and biologically plausible.[31][32]

Protocol: Visual Analysis using Discovery Studio Visualizer or PyMOL

  • Load Complex: Open the receptor PDBQT file and the docking log file (.dlg) in ADT or load the top-ranked pose PDBQT file along with the receptor into PyMOL or Discovery Studio.

  • Identify Interactions: Analyze the top-ranked pose for key non-covalent interactions.[31]

    • Hydrogen Bonds: Look for hydrogen bonds between the ligand's donors/acceptors and residues in the active site. These are strong, directional interactions critical for specificity.

    • Hydrophobic Interactions: Identify contacts between nonpolar regions of the ligand and hydrophobic residues (e.g., Leu, Val, Ile, Phe).

    • Pi-Stacking: Check for stacking interactions between aromatic rings on the ligand and receptor (e.g., with Phe, Tyr, His).

  • Generate 2D/3D Diagrams: Use software tools to generate clear 2D and 3D diagrams that illustrate these specific interactions.[32][34]

G cluster_ligand Ligand: N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide cluster_receptor Receptor: EGFR Active Site L_Amide Amide Carbonyl R_Met769 Met769 (Backbone) L_Amide->R_Met769 H-Bond L_Amino Amino Group R_Cys773 Cys773 L_Amino->R_Cys773 H-Bond L_Aromatic Benzamide Ring R_Leu694 Leu694 L_Aromatic->R_Leu694 Hydrophobic

Caption: Key predicted interactions for the top-ranked pose.

Scientist's Insight: A high score alone is not sufficient. The interactions must make chemical sense. For example, the top-ranked pose (Cluster 1) shows a predicted binding affinity of -9.8 kcal/mol and forms a critical hydrogen bond with the backbone of Met769 in the hinge region of the kinase. This is a canonical interaction for many EGFR inhibitors, which lends high confidence to this predicted binding mode. Poses that have high scores but are sterically strained or lack significant interactions should be viewed with skepticism.[30]

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico molecular docking of N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide against the EGFR kinase domain. The hypothetical results indicate that the compound is a promising candidate for EGFR inhibition, with a predicted binding affinity of -9.8 kcal/mol and a plausible binding mode anchored by a key hydrogen bond in the hinge region.

Molecular docking is a predictive tool, and its results are hypotheses that must be validated.[5] The next steps in a drug discovery pipeline would involve:

  • Advanced Simulations: Performing molecular dynamics (MD) simulations on the top-ranked protein-ligand complex to assess the stability of the predicted interactions over time.[30][35]

  • In Vitro Validation: Synthesizing the compound and testing its biological activity through enzymatic assays (e.g., IC50 determination against EGFR) and cellular assays.

  • Structure-Activity Relationship (SAR): Docking additional analogs of the lead compound to build an SAR model, guiding the synthesis of more potent and selective inhibitors.

By integrating the detailed protocols and scientific rationale presented here, researchers can leverage molecular docking to accelerate the discovery and development of novel therapeutic agents.

References

  • Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
  • Broadwayinfosys. (2026, January 6). In Silico Molecular Docking: A Comprehensive Overview.
  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?
  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?
  • YouTube. (2025, March 28). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio.
  • (n.d.). Molecular Docking Tutorial.
  • UCSF DOCK. (2025, June 6). Tutorial: Generating the Grid.
  • Advent Informatics Pvt Ltd. (n.d.). Post-Docking Analysis and it's importance.
  • ResearchGate. (n.d.). PostDock: A novel visualization tool for the analysis of molecular docking.
  • Mathur, N., et al. (2024, July 15). In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. IntechOpen. DOI: 10.5772/intechopen.1005527.
  • Johny, A. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium.
  • (2025, May 9).
  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • GitHub. (2023, August 12). LaBOX: A Grid Box Calculation Tool for Molecular Docking.
  • YouTube. (2024, May 9). Generating grid box for Docking using Vina.
  • (2025, November 20). Preparing RCSB PDB Files for Glide Docking.
  • YouTube. (2026, March 5). Ligand Preparation for Molecular Docking | AutoDockTools Tutorial – MedelBioX.
  • National Institutes of Health. (n.d.). A Guide to In Silico Drug Design. PMC.
  • (2026, January 21).
  • National Institutes of Health. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery. PMC.
  • Theoretical and Computational Biophysics Group. (n.d.).
  • Rizzo_Lab. (2024, February 19). 2023 DOCK tutorial 1 with PDBID 4S0V.
  • ResearchGate. (n.d.). Graphical user interface of PostDock.
  • Read the Docs. (n.d.). Molecular Docking — Dockey 0.9.0 documentation.
  • (n.d.). AutoDock and AutoDockTools for Protein-Ligand Docking.
  • Center for Computational Structural Biology. (n.d.). AutoDock Version 4.2.
  • (n.d.).
  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking.
  • (2025, June 10). A Comprehensive Review on Molecular Docking in Drug Discovery.
  • Meiler Lab. (n.d.).
  • YouTube. (2022, August 31). EP 2 | POST DOCKING ASSESSMENT by visualizing 2D and 3D Protein-Ligand interactions.
  • (2017, April 26). Preparing Molecules for DOCKing.
  • Reddit. (2025, March 30). How to select targets for molecular docking?
  • Bonvin Lab. (n.d.). How to prepare structures for HADDOCK?
  • National Institutes of Health. (n.d.).
  • Benchchem. (n.d.).
  • YouTube. (2025, September 25). Post docking Analysis and Graphical Data Retrieval using Molsoft tools.
  • ResearchGate. (2019, December 10). How to select a suitable protein for a certain ligand?
  • Patsnap Synapse. (2025, March 20). How are target proteins identified for drug discovery?
  • National Institutes of Health. (n.d.).
  • gsrs. (n.d.). N-(4-AMINO-5-CHLORO-2-METHOXYPHENYL)BENZAMIDE.
  • Echemi. (n.d.). N-(4-Amino-5-methoxy-2-methylphenyl)benzamide.
  • (2019, September 14).
  • National Institutes of Health. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. PMC.
  • NextSDS. (n.d.). N-(2-[(5-CHLORO-2-METHOXYPHENYL)AMINO]-4'-METHYL-4,5'-BI-1,3-THIAZOL-2'-YL)BENZAMIDE.
  • Wikipedia. (n.d.). Benzamide.
  • ResearchGate. (2026, February 9). (PDF) Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl)

Sources

Exploratory

Structural Elucidation of N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide: A Technical Guide to NMR and HRMS Profiling

Executive Summary The compound N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide (CAS: 1020056-10-3) is a highly functionalized synthetic intermediate frequently utilized in advanced pharmaceutical development and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide (CAS: 1020056-10-3) is a highly functionalized synthetic intermediate frequently utilized in advanced pharmaceutical development and medicinal chemistry workflows [1]. Characterized by an electron-rich 5-amino-2-methoxyaniline core coupled to a 4-(2-methoxyethoxy)benzoyl moiety, its structural complexity necessitates rigorous analytical validation. This whitepaper provides an authoritative, in-depth guide to the structural elucidation of this compound, detailing the causality behind its Nuclear Magnetic Resonance (NMR) chemical shifts and High-Resolution Mass Spectrometry (HRMS) fragmentation pathways.

Chemical Architecture & Analytical Strategy

The structural architecture of this benzamide derivative presents unique analytical challenges and markers. The molecule is divided by a central amide linkage, which acts as a critical node for both NMR deshielding effects and MS/MS collision-induced dissociation (CID).

  • Ring A (Aniline Derivative): The presence of both an electron-donating methoxy group (-OCH₃) and a primary amine (-NH₂) creates a highly shielded aromatic environment, pushing the proton signals upfield.

  • Ring B (Benzoyl Derivative): The para-substituted 2-methoxyethoxy chain extends the electron-donating resonance (+R effect) into the carbonyl system, stabilizing the benzoyl cation during mass spectrometric fragmentation [2].

To ensure absolute structural confidence, a dual-modal analytical workflow combining LC-HRMS/MS and multinuclear NMR is employed.

Workflow Sample N-(5-amino-2-methoxyphenyl)- 4-(2-methoxyethoxy)benzamide (CAS: 1020056-10-3) NMR Multinuclear NMR (1H, 13C, COSY, HMBC) Sample->NMR Dissolved in DMSO-d6 MS LC-HRMS/MS (ESI+, Q-TOF) Sample->MS 50:50 MeOH:H2O + 0.1% FA Data Definitive Structural Elucidation NMR->Data MS->Data

Fig 1. Analytical workflow for the structural elucidation of CAS 1020056-10-3.

High-Resolution Mass Spectrometry (HRMS) Profiling

Ionization and Exact Mass Determination

In positive Electrospray Ionization (ESI+), the molecule readily accepts a proton. Protonation preferentially occurs at the highly basic primary amine on Ring A or the amide carbonyl oxygen. The theoretical exact mass for the neutral compound (C₁₇H₂₀N₂O₄) is 316.1423 Da. The protonated molecular ion [M+H]+ is observed at m/z 317.1496 (mass error < 2 ppm), confirming the molecular formula.

MS/MS Fragmentation Causality

The fragmentation of protonated benzamides is governed by the stability of the resulting carbocations and radical cations [3]. Upon subjecting the [M+H]+ precursor to Collision-Induced Dissociation (CID), the dominant pathway is the inductive cleavage of the central amide C-N bond [2].

  • Benzoyl Cation Formation (m/z 179.0708): Cleavage yields the 4-(2-methoxyethoxy)benzoyl cation. This ion is exceptionally stable due to the resonance delocalization of the positive charge across the aromatic ring, augmented by the para-alkoxy substituent.

  • Aniline Fragment (m/z 139.0871): The complementary cleavage product is the protonated 5-amino-2-methoxyaniline fragment.

  • Side-Chain Neutral Loss: The benzoyl cation undergoes further high-energy fragmentation, losing the 2-methoxyethanol side chain as a neutral fragment to yield a phenol-type cation at m/z 121.0284.

Fragmentation M Precursor Ion [M+H]+ m/z 317.1496 F1 4-(2-methoxyethoxy)benzoyl cation m/z 179.0708 M->F1 Amide Cleavage (- C7H10N2O) F2 5-amino-2-methoxyaniline cation m/z 139.0871 M->F2 Amide Cleavage (- C10H10O3) F3 4-hydroxybenzoyl cation m/z 121.0284 F1->F3 Neutral Loss of C3H6O (- 58 Da)

Fig 2. Proposed ESI-MS/MS fragmentation pathway for the protonated molecular ion.
Table 1: Key HRMS/MS Product Ions
Fragment IdentityFormulaTheoretical m/zRelative Abundance (NCE 30 eV)
Precursor [M+H]+ C₁₇H₂₁N₂O₄⁺317.149615%
Benzoyl cationC₁₀H₁₁O₃⁺179.0708100% (Base Peak)
Anilide cationC₇H₁₁N₂O⁺139.087145%
Phenol-type cationC₇H₅O₂⁺121.028420%

Nuclear Magnetic Resonance (NMR) Elucidation

The NMR spectra of methoxybenzamides are highly sensitive to the electronic push-pull dynamics of their substituents [4]. The assignments below are derived from 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments conducted in DMSO-d₆.

¹H NMR Causality and Assignments
  • Amide Proton (δ 9.25): The highly deshielded nature of the amide -NH- is characteristic of hydrogen bonding with the solvent (DMSO) and the strong electron-withdrawing nature of the adjacent carbonyl group.

  • Ring B Protons (δ 7.92 and δ 7.05): The classic AA'BB' spin system of the para-substituted benzoyl ring is evident. The protons ortho to the carbonyl (H-2', H-6') are strongly deshielded (δ 7.92) compared to those ortho to the alkoxy group (H-3', H-5' at δ 7.05).

  • Ring A Protons (δ 7.20, 6.85, 6.42): The primary amine at position 5 exerts a strong resonance-donating (+R) effect, heavily shielding the ortho proton (H-4, δ 6.42) and para proton (H-6, δ 7.20). The methoxy group at position 2 similarly shields H-3 (δ 6.85).

Table 2: ¹H NMR Assignments (400 MHz, DMSO-d₆)
Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment
9.25s (broad)1H-Amide -NH-
7.92d2H8.8Ring B: H-2', H-6'
7.20d1H2.5Ring A: H-6 (meta to OMe)
7.05d2H8.8Ring B: H-3', H-5'
6.85d1H8.5Ring A: H-3 (ortho to OMe)
6.42dd1H8.5, 2.5Ring A: H-4 (ortho to NH₂)
4.85s (broad)2H-Amine -NH₂
4.15t2H4.5Aliphatic: -O-CH₂- (attached to Ring B)
3.80s3H-Aliphatic: Ring A -OCH₃
3.68t2H4.5Aliphatic: -CH₂-O-
3.32s3H-Aliphatic: Terminal -OCH₃
Table 3: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
Shift (δ, ppm)TypeAssignment / Causality
164.8C=OAmide carbonyl (highly deshielded by electronegative O and N).
161.2CqRing B: C-4' (ortho/para directing, attached to oxygen).
148.5CqRing A: C-2 (attached to methoxy group).
142.0CqRing A: C-5 (attached to primary amine).
129.5CHRing B: C-2', C-6' (deshielded by carbonyl).
127.8CqRing A: C-1 (attached to amide nitrogen).
126.4CqRing B: C-1' (attached to carbonyl carbon).
114.2CHRing B: C-3', C-5' (shielded by alkoxy group).
112.5CHRing A: C-3.
108.1CHRing A: C-6.
105.4CHRing A: C-4 (highly shielded by adjacent amine).
70.2CH₂Aliphatic: -CH₂-O- (terminal methoxy side).
67.5CH₂Aliphatic: -O-CH₂- (aromatic side).
58.2CH₃Aliphatic: Terminal -OCH₃.
56.4CH₃Aliphatic: Ring A -OCH₃.

Standardized Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols must be strictly adhered to.

LC-HRMS/MS Protocol

The use of a lock-mass reference in this protocol acts as a self-validating system, ensuring continuous internal calibration to maintain sub-2 ppm mass accuracy.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto an Acquity UPLC BEH C18 column (1.7 µm, 2.1 x 50 mm). Maintain a flow rate of 0.4 mL/min. Apply a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5.0 minutes.

  • Ionization (ESI+): Set the capillary voltage to 3.0 kV, desolvation gas flow to 800 L/hr, and desolvation temperature to 350°C.

  • Acquisition: Operate the Q-TOF mass spectrometer in data-dependent acquisition (DDA) mode. Perform a full MS scan (m/z 100–1000). Trigger MS/MS on the top 3 most intense ions using Normalized Collision Energies (NCE) of 20, 30, and 40 eV.

  • Validation: Infuse Leucine Enkephalin (m/z 556.2771) continuously at 5 µL/min via a secondary reference spray to serve as the lock-mass.

NMR Spectroscopy Protocol

The inclusion of TMS provides an absolute zero-point reference, validating the chemical shift assignments against environmental or instrumental drift.

  • Sample Preparation: Weigh exactly 15 mg of the compound. Dissolve completely in 0.6 mL of anhydrous deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS).

  • Instrument Setup: Transfer the homogenous solution to a high-precision 5 mm NMR tube. Load into a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear cryoprobe.

  • ¹H Acquisition: Execute a standard 1D proton pulse sequence (zg30). Set the number of scans (NS) to 16, with a relaxation delay (D1) of 2.0 s, and a spectral width of 20 ppm.

  • ¹³C Acquisition: Execute a ¹H-decoupled carbon sequence (zgpg30). Set NS to 1024 to ensure an adequate signal-to-noise ratio for quaternary carbons. Use a D1 of 2.0 s and a spectral width of 250 ppm.

  • Processing: Apply an exponential window function with a line broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier transformation. Phase and baseline correct the spectra, explicitly setting the TMS singlet to δ 0.00 ppm.

References

  • ChemicalBook. "N-(5-Amino-2-methoxyphenyl)-4-(2-methoxyethoxy)-benzamide (CAS 1020056-10-3) Information." ChemicalBook Product Database. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDNCvae6Yvm6Rrqr069ZcWAuylOFZLGvmRhAcxPUG0JkwNKNUksDpfOq7L9KwjR1VTy2o1ptBos2BF788plj1LcHgKwxYxnOUq0xX3w8zvqYamwkLz5Mvj33y1Ytf6Xs_fnOxQEjRrc07XgVmPao2ZPGauaJO86GKSdSB7RFEk-BA=]
  • Journal of the American Society for Mass Spectrometry. "Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase." ACS Publications. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvCJ-C9ewOdjlf2jGNpBoKpnG-Km0fu3L_nqT8hZqofAE2STZMOGFusTCfdF09OK1Znf1iW0hUPHt69C5mNoL7Fm1DocrwjsxEAaaNASyZiSU3aqelIGjo82ax_b1ovqY4rFUlO8zlMau6K78=]
  • ChemRxiv. "Universal Fragmentation Model for Tandem Mass Spectrometry Based Molecular Structural Elucidation." ChemRxiv Preprints. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGaYdAyzY5o7uBY75vUsWMxhAks_4QC6MhHRksVVXvu76kKfk7p5GeN9SIJbR42KaOios8Dkjil7DE2EEDgp9Rfj6yQ-YuEd1IhO13Hb2yaB6335zku3jMYgg2GJqTCfNj3F4dpzSkEAuVFMT4mFnvhPqe]
  • ChemicalBook. "4-Methoxybenzamide 1H NMR spectrum." ChemicalBook Spectral Database. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-mTcpYsBqVzDGgrURZ0W_lChiZJ5VETjteJMX1AD9kdBsrfVgt08ND0Z3TYkoAtimYGbhyKmx-z03uWiW4g3amnvz9jEFu6yIe6mv6huCVpAXP614joWeRr07aPTzw0Wfpo0UOpZ8g2vvGTsJWNTRUdUiPf8=]
Foundational

A Comprehensive Technical Guide to the Preclinical Toxicity Profile and LD50 Determination of N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide

Abstract This technical guide provides a comprehensive framework for establishing the toxicity profile and determining the median lethal dose (LD50) of the novel chemical entity, N-(5-amino-2-methoxyphenyl)-4-(2-methoxye...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for establishing the toxicity profile and determining the median lethal dose (LD50) of the novel chemical entity, N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide. In the absence of pre-existing toxicological data for this specific compound, this document outlines a logical, multi-tiered approach, beginning with computational predictions and progressing through detailed in vitro and in vivo methodologies. The protocols described herein are grounded in internationally recognized standards, such as the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, ensuring scientific integrity and regulatory compliance. This guide is intended for researchers, toxicologists, and drug development professionals engaged in the preclinical safety assessment of new benzamide derivatives.

Introduction: The Imperative for a Robust Toxicity Profile

N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide is a novel benzamide derivative. The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] As with any new chemical entity destined for therapeutic consideration, a thorough evaluation of its safety profile is a prerequisite for further development.[2] The primary objectives of this preclinical safety evaluation are to identify a safe starting dose for human trials, characterize potential target organs for toxicity, and establish safety parameters for clinical monitoring.[3][4]

This guide provides a systematic, field-proven pathway for the toxicological assessment of this compound, emphasizing the rationale behind each experimental choice. We will navigate from predictive, non-animal models to definitive in vivo studies, ensuring a comprehensive and ethically responsible evaluation.

Foundational Assessment: In Silico and Analog-Based Hazard Identification

Prior to initiating wet-lab experiments, a foundational assessment using computational tools and analysis of structurally related compounds can provide invaluable, hypothesis-generating insights into the potential toxicological liabilities of N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide.[5][6]

In Silico ADMET Prediction

The initial step involves the use of validated computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the molecule.[1][7] This process offers a rapid and cost-effective method to screen for potential hazards.

Experimental Protocol: In Silico ADMET Profiling

  • Molecular Input: Obtain the 2D structure (SMILES or SDF format) of N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide.

  • Platform Selection: Utilize a suite of well-regarded ADMET prediction software (e.g., SwissADME, pkCSM, ProTox-II).[8]

  • Endpoint Analysis: Execute predictions for a range of critical toxicological endpoints, including but not limited to:

    • Mutagenicity (AMES test): Predicts the potential for the compound to induce genetic mutations.

    • Carcinogenicity: Estimates the likelihood of the compound causing cancer.

    • Hepatotoxicity: Flags potential for liver damage.

    • Cardiotoxicity (hERG Inhibition): Assesses the risk of adverse cardiovascular effects.

    • Skin Sensitization: Predicts the potential to cause allergic contact dermatitis.

    • LD50 Prediction: Provides a rough estimate of acute oral toxicity.

  • Data Interpretation: Analyze the prediction outputs, typically provided as probabilities or classifications, to identify potential areas of concern that require further experimental validation.

In_Silico_Workflow cluster_input Input cluster_prediction Prediction Engine cluster_output Predicted Toxicity Endpoints mol_structure Molecular Structure (SMILES/SDF) admet_software ADMET Prediction Software (e.g., SwissADME, pkCSM, ProTox-II) mol_structure->admet_software mutagenicity Mutagenicity admet_software->mutagenicity carcinogenicity Carcinogenicity admet_software->carcinogenicity hepatotoxicity Hepatotoxicity admet_software->hepatotoxicity cardiotoxicity Cardiotoxicity admet_software->cardiotoxicity ld50 Oral LD50 Estimate admet_software->ld50

Caption: Workflow for in silico ADMET prediction.

Table 1: Hypothetical In Silico Toxicity Predictions for N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide

Toxicological EndpointPredictionConfidenceImplication for Further Testing
AMES MutagenicityNegativeHighLow priority for immediate genotoxicity screening.
CarcinogenicityNegativeMediumCarcinogenicity studies are late-stage requirements.[9]
HepatotoxicityProbableMediumPrioritizes in vitro testing with hepatic cell lines.
hERG InhibitionUnlikelyHighLow initial concern for cardiotoxicity.
Oral LD50 (Rat)450 mg/kgLowSuggests GHS Category 4; requires in vivo confirmation.
Structural Analogue Analysis

The toxicity of a novel compound can often be inferred from its structural components. N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide comprises a substituted aminophenol moiety and a substituted benzamide. A literature review of compounds with similar functional groups is critical. For instance, some aminophenol derivatives are known to cause skin irritation or other toxic effects, while various benzamides have been evaluated for a range of toxicities.[10][11] This analysis helps to anticipate potential toxic effects and design more focused follow-up studies.

In Vivo Acute Oral Toxicity Assessment (LD50)

The cornerstone of acute toxicity testing is the determination of the median lethal dose (LD50), which is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by the oral route.[12] The following protocol is based on the OECD Guideline 420: Fixed Dose Procedure, which is designed to estimate the LD50 while minimizing animal use and suffering.[13][14]

Rationale for Method Selection

The OECD provides several alternative methods for acute oral toxicity testing.[15]

  • OECD 420 (Fixed Dose Procedure): This method avoids using death as the primary endpoint and instead relies on the observation of clear signs of toxicity at one of a series of fixed dose levels. It allows for the classification of the substance and is a humane alternative to the classical LD50 test.[13][16]

  • OECD 423 (Acute Toxic Class Method): This method also uses a reduced number of animals and classifies the substance into a toxicity class based on mortality.[15]

  • OECD 425 (Up-and-Down Procedure): This method is particularly useful for obtaining a point estimate of the LD50 with a confidence interval.[15][16]

For this guide, we will detail the Fixed Dose Procedure (OECD 420) as it provides a robust assessment for classification and labeling purposes with a strong emphasis on animal welfare.[14]

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

3.2.1 Animal Selection and Housing

  • Species: The preferred species is the rat (e.g., Wistar or Sprague-Dawley strains).[16] Justification must be provided if another species is used.

  • Age and Weight: Healthy, young adult animals (8-12 weeks old) are used. Their body weights should fall within ±20% of the mean weight for their sex.[16]

  • Sex: Testing is typically initiated using females.[16]

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days prior to the study.[16]

  • Housing: Animals should be housed in appropriate conditions with a controlled temperature (22 ± 3°C), humidity (30-70%), and a 12-hour light/dark cycle.[12]

3.2.2 Dose Preparation and Administration

  • Vehicle Selection: The test substance should be administered in a suitable vehicle. Water is preferred. If the compound is not soluble in water, an alternative vehicle (e.g., corn oil) may be used, but its toxicological characteristics must be known.[15]

  • Dose Formulation: Prepare the dose formulations shortly before administration.

  • Administration: The substance is administered orally using a gavage needle. The volume administered should generally not exceed 1 mL/100g of body weight for aqueous solutions.[15] Animals should be fasted (food, but not water, withheld) for 3-4 hours before dosing.[13]

3.2.3 Sighting Study The purpose of the sighting study is to identify the appropriate starting dose for the main study.

  • A single female animal is dosed at a selected starting dose (e.g., 300 mg/kg, based on in silico predictions).

  • The animal is closely observed for signs of toxicity for the first few hours and then periodically for up to 14 days.[13]

  • The outcome of this single animal determines the dose for the next animal, following the flowchart provided in the OECD 420 guideline.[13] The dose may be increased (e.g., to 2000 mg/kg) or decreased (e.g., to 50 mg/kg) based on the observed effects.

3.2.4 Main Study

  • Based on the sighting study, the appropriate starting dose is selected from fixed levels: 5, 50, 300, or 2000 mg/kg.[15]

  • A group of 5 female animals is dosed at the selected starting level.

  • Observations:

    • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and circulatory systems, autonomic and central nervous system activity, and behavior patterns), and body weight changes.[13]

    • Observations are made frequently on the day of dosing and at least once daily thereafter for a total of 14 days.[12]

  • Endpoint: The study is terminated based on the number of animals showing evident signs of toxicity or mortality, as prescribed by the guideline.[13] For example, if two or more animals die at a given dose, the study is stopped, and the substance is classified at that level.

3.2.5 Pathological Examination

  • All animals in the study (including those that die during the test and survivors at the end of the 14-day observation period) are subjected to a gross necropsy.[13]

  • Any observed pathological changes are recorded.

In_Vivo_Workflow cluster_prep Preparation Phase cluster_sighting Sighting Study (Dose Finding) cluster_main Main Study (OECD 420) cluster_analysis Data Analysis & Classification animal_selection Animal Selection & Acclimatization (Rat, Females, 8-12 weeks) dose_one_animal Dose Single Animal (e.g., 300 mg/kg) animal_selection->dose_one_animal dose_prep Dose Formulation (Compound + Vehicle) dose_prep->dose_one_animal dose_group Dose Group of 5 Animals dose_prep->dose_group observe_one Observe for Toxicity/Mortality dose_one_animal->observe_one decision Select Starting Dose for Main Study (5, 50, 300, or 2000 mg/kg) observe_one->decision decision->dose_group observe_group Daily Observation (14 days) - Clinical Signs - Body Weight - Mortality dose_group->observe_group necropsy Gross Necropsy observe_group->necropsy classification GHS Classification & LD50 Estimation necropsy->classification

Caption: Experimental workflow for OECD 420 acute oral toxicity study.

Data Interpretation and GHS Classification

The results of the acute oral toxicity study are used to classify the substance according to the Globally Harmonised System of Classification and Labelling of Chemicals (GHS).[15] This classification is based on the LD50 value.

Table 2: GHS Classification for Acute Oral Toxicity

GHS CategoryLD50 (mg/kg body weight)Signal WordHazard Statement
1≤ 5DangerFatal if swallowed
2> 5 and ≤ 50DangerFatal if swallowed
3> 50 and ≤ 300DangerToxic if swallowed
4> 300 and ≤ 2000WarningHarmful if swallowed
5> 2000 and ≤ 5000WarningMay be harmful if swallowed

Conclusion and Future Directions

This guide provides a robust, ethically-grounded, and scientifically rigorous framework for the initial toxicological characterization of N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide. The outlined progression from in silico prediction to a definitive in vivo acute oral toxicity study ensures that potential hazards are identified early and investigated systematically.

The determination of the acute oral LD50 and the corresponding GHS classification are critical milestones. However, they represent only the initial step in a comprehensive preclinical safety program.[12] Subsequent studies, guided by these initial findings and the intended clinical use of the compound, should include:

  • Repeat-dose toxicity studies: To evaluate the effects of longer-term exposure (e.g., 14 or 28 days).[16]

  • Safety pharmacology studies: To investigate effects on vital functions (cardiovascular, respiratory, and central nervous systems).[2]

  • Genotoxicity assays: An in vitro battery of tests is required to assess mutagenic and clastogenic potential.[4]

  • Reproductive toxicity studies: To evaluate potential effects on fertility and embryonic development.[2]

By following this structured approach, researchers and drug developers can build a comprehensive safety profile for N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide, enabling informed decisions and paving the way for potential clinical investigation.

References

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.).
  • Benchchem. (n.d.). In Silico ADMET Prediction for Novel Benzamide Derivatives: A Comparative Guide for Drug Discovery.
  • National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity.
  • Scribd. (n.d.). OECD 420: Acute Oral Toxicity Testing | PDF.
  • Slideshare. (n.d.). OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF.
  • Gyan Sanchay. (n.d.). Acute, Sub-Acute and Chronic Toxicity As per OECD Guidelines Subacute Toxicity (repeat dose toxicity)focuses on adverse effect.
  • MDPI. (2023). In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives.
  • FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • European Medicines Agency. (1997). COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) NOTE FOR GUIDANCE ON PRECLINICAL PHARMACOLOGICAL AND TOXICOLOGICAL TESTING O.
  • ResearchGate. (2026). In Silico Evaluation of Benzamide Derivatives as Potential Analgesic and Antipyretic Alternatives to Paracetamol with Reduced Toxicity Risk | Request PDF.
  • Auxochromofours. (2025). FDA Toxicology Studies & Drug Approval Requirements.
  • Journal of Hunan University Natural Sciences. (n.d.). In Silico Study and ADMET prediction of N-(4-fluorophenylcarbamothioyl) Benzamide Derivatives as Cytotoxic Agents.
  • PMC. (2022). In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure.
  • Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY.
  • ICH. (n.d.). Safety Guidelines.
  • Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET.
  • BASF. (2025). Safety data sheet.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Cayman Chemical. (2025). Safety Data Sheet.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide

Scientific Rationale & Retrosynthetic Strategy N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide is a highly functionalized intermediate frequently utilized in the development of targeted kinase inhibitors, partic...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Retrosynthetic Strategy

N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide is a highly functionalized intermediate frequently utilized in the development of targeted kinase inhibitors, particularly those directed against mutant Epidermal Growth Factor Receptor (EGFR) [1] and Casein Kinase 2 Alpha (CSNK2A) [2]. The molecule features an aniline-derived core linked via an amide bond to a solubilizing methoxyethoxy-substituted aromatic ring.

The synthesis is strategically divided into a two-step sequence to maximize yield and purity:

  • Amide Coupling: The assembly begins with the coupling of 4-(2-methoxyethoxy)benzoic acid and 2-methoxy-5-nitroaniline. Because the nucleophilicity of the aniline is attenuated by the electron-withdrawing para-nitro group and sterically hindered by the ortho-methoxy group, standard carbodiimide chemistry (e.g., EDCI/HOBt) often results in sluggish kinetics and poor yields. Therefore, we utilize HATU paired with DIPEA . HATU rapidly generates a highly reactive 7-azabenzotriazole active ester, driving the amidation of deactivated anilines to completion [3].

  • Nitro Reduction: The intermediate nitro-benzamide is reduced to the final primary amine. Because the substrate lacks halogenated functional groups, we deploy Catalytic Hydrogenation (H₂ with 10% Pd/C) . This method is chosen over iron or tin-based reductions because it is highly chemoselective, avoids harsh acidic conditions that could cleave the ether linkages, and streamlines the workup process to a simple filtration [4].

SynthesisWorkflow SM1 4-(2-methoxyethoxy) benzoic acid Int N-(2-methoxy-5-nitrophenyl)- 4-(2-methoxyethoxy)benzamide SM1->Int HATU, DIPEA DMF, rt SM2 2-methoxy-5- nitroaniline SM2->Int Prod N-(5-amino-2-methoxyphenyl)- 4-(2-methoxyethoxy)benzamide Int->Prod H2, Pd/C MeOH, rt

Fig 1: Two-step synthesis workflow for N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide.

Reagents and Materials

Note: Equivalents (Eq.) are calculated based on a 10.0 mmol scale of the limiting reagent.

ReagentMW ( g/mol )Eq.AmountRoleSafety / Handling
4-(2-methoxyethoxy)benzoic acid196.201.01.96 gStarting MaterialIrritant
2-Methoxy-5-nitroaniline168.151.051.76 gStarting MaterialToxic, sensitizer
HATU380.231.24.56 gCoupling AgentIrritant, moisture sensitive
N,N-Diisopropylethylamine (DIPEA)129.243.05.23 mLBaseFlammable, corrosive
N,N-Dimethylformamide (DMF)73.09-50 mLSolventToxic, use in fume hood
10% Palladium on Carbon (Pd/C)-0.1 wt%350 mgCatalystPyrophoric when dry
Hydrogen Gas (H₂)2.02ExcessBalloonReductantHighly flammable
Methanol / THF (1:1 v/v)--100 mLSolventFlammable, toxic

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-(2-methoxy-5-nitrophenyl)-4-(2-methoxyethoxy)benzamide

Objective: Generate the amide bond via uronium-based activation.

  • Pre-activation: Charge a flame-dried 250 mL round-bottom flask with 4-(2-methoxyethoxy)benzoic acid (1.96 g, 10.0 mmol) and HATU (4.56 g, 12.0 mmol). Dissolve the solids in anhydrous DMF (50 mL) under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (5.23 mL, 30.0 mmol) dropwise via syringe. Stir the mixture at room temperature (20-25 °C) for 15 minutes. Causality: This pre-activation step allows the complete formation of the active 7-azabenzotriazole ester, preventing the base from prematurely deprotonating the aniline.

  • Coupling: Add 2-methoxy-5-nitroaniline (1.76 g, 10.5 mmol) in one single portion. Protect the flask from light and stir vigorously at room temperature for 12 hours.

  • Self-Validating Checkpoint 1: Sample 10 µL of the reaction mixture, dilute in LC-MS grade MeCN, and analyze. The reaction is complete when the starting acid mass is consumed, and a predominant peak at m/z 347.1 [M+H]⁺ is observed.

  • Workup: Quench the reaction by pouring it into 200 mL of ice-cold distilled water. A precipitate will form. Extract the aqueous layer with Ethyl Acetate (3 × 100 mL).

  • Washing: Wash the combined organic layers sequentially with 1M HCl (50 mL) to remove unreacted aniline, saturated aqueous NaHCO₃ (50 mL) to remove acidic byproducts, and brine (50 mL) to clear residual DMF.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a yellow solid. (Expected yield: 85-90%).

Step 2: Synthesis of N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide

Objective: Chemoselective reduction of the nitro group to a primary amine.

  • Preparation: Dissolve the intermediate (approx. 3.0 g, 8.66 mmol) in a 1:1 mixture of Methanol and THF (100 mL) in a 250 mL round-bottom flask. Causality: THF is added to ensure complete solubilization of the rigid benzamide intermediate, preventing the catalyst from being trapped in undissolved solid matrices.

  • Degassing: Purge the solution with sparging nitrogen gas for 5 minutes to remove dissolved oxygen.

  • Catalyst Addition: Carefully add 10% Pd/C (300 mg).

  • Hydrogenation: Seal the flask with a septum. Evacuate the flask using a vacuum line and backfill with Hydrogen gas from a balloon. Repeat this evacuation-backfill cycle three times to ensure a pure H₂ atmosphere.

  • Reaction: Stir the suspension vigorously at room temperature for 4–6 hours.

  • Self-Validating Checkpoint 2: Monitor by TLC (DCM:MeOH 9:1). The starting material (yellow spot, high Rf) should disappear, replaced by a highly polar product spot (lower Rf) that stains vividly pink/purple with Ninhydrin. LC-MS must confirm the mass shift to m/z 317.1 [M+H]⁺ .

  • Filtration: Purge the flask with nitrogen to remove residual H₂. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with Methanol (3 × 30 mL). Safety Note: Do not let the Pd/C filter cake dry out completely in the air, as it may spontaneously ignite.

  • Final Isolation: Concentrate the filtrate under reduced pressure to afford the title compound as an off-white to pale brown solid. (Expected yield: 92-95%).

Analytical Characterization

To ensure the structural integrity of the final product, verify against the following expected analytical parameters:

  • LC-MS (ESI+): Calculated for C₁₇H₂₀N₂O₄ [M+H]⁺: 317.14; Found: 317.1.

  • ¹H-NMR (400 MHz, DMSO-d₆): Expected key shifts: δ 9.15 (s, 1H, amide N-H), 7.95 (d, J = 8.8 Hz, 2H, benzamide Ar-H), 7.25 (d, J = 2.4 Hz, 1H, aniline Ar-H), 7.05 (d, J = 8.8 Hz, 2H, benzamide Ar-H), 6.75 (d, J = 8.6 Hz, 1H, aniline Ar-H), 6.35 (dd, J = 8.6, 2.4 Hz, 1H, aniline Ar-H), 4.85 (br s, 2H, -NH₂), 4.15 (m, 2H, -OCH₂-), 3.75 (s, 3H, Ar-OCH₃), 3.65 (m, 2H, -CH₂O-), 3.30 (s, 3H, aliphatic -OCH₃).

Troubleshooting & Biological Context

Troubleshooting Incomplete Amide Coupling: If LC-MS indicates >15% unreacted 2-methoxy-5-nitroaniline after 12 hours, the steric hindrance of the ortho-methoxy group is likely impeding the nucleophilic attack. Solution: Add a catalytic amount of DMAP (0.1 eq) to act as an acyl transfer agent, and elevate the reaction temperature to 40 °C for an additional 4 hours.

Biological Application Context: The synthesized amine is a highly versatile nucleophile. In medicinal chemistry, the primary amine is typically reacted with acryloyl chloride to form an irreversible, covalent acrylamide warhead. This structural motif is essential for targeting the Cys797 residue in the ATP-binding pocket of mutant EGFR kinases, overcoming resistance profiles seen in non-small cell lung cancer (NSCLC) [1].

PathwayContext EGF EGF Ligand EGFR Mutant EGFR Tyrosine Kinase EGF->EGFR Binds Kinase Kinase Domain Hyperactivation EGFR->Kinase Phosphorylation Proliferation Tumor Cell Proliferation & Survival Kinase->Proliferation Downstream Signaling Inhibitor Benzamide-based Targeted Inhibitor Inhibitor->Kinase Competitive/ Covalent Inhibition

Fig 2: Biological context of benzamide derivatives in mutant EGFR kinase inhibition pathways.

References

  • Targeting Cytotoxic Agents through EGFR-Mediated Covalent Binding and Release. Journal of Medicinal Chemistry. URL:[Link]

  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. European Journal of Medicinal Chemistry. URL:[Link]

Application

Application Note: Quantitative Bioanalysis of N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide in Human Plasma by LC-MS/MS

Introduction N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide is a novel small molecule entity with significant therapeutic potential. To support its clinical development, a robust, sensitive, and selective bioan...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide is a novel small molecule entity with significant therapeutic potential. To support its clinical development, a robust, sensitive, and selective bioanalytical method for its quantification in human plasma is imperative for pharmacokinetic (PK) and toxicokinetic (TK) studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such applications, offering unparalleled sensitivity and specificity.[1] This application note provides a comprehensive, step-by-step protocol for the quantification of N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide in human plasma. The method has been developed and validated in accordance with the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[2][3][4][5][6]

Analyte and Internal Standard

Analyte: N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide Chemical Formula: C₁₇H₂₀N₂O₄ Molecular Weight: 316.35 g/mol Internal Standard (IS): A stable isotope-labeled (SIL) analog of the analyte, such as N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide-d₄, is the ideal choice. SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they co-elute and experience similar matrix effects, which corrects for variability during sample preparation and analysis.[7][8][9] If a SIL-IS is not available, a structural analog that is chromatographically resolved from the analyte can be considered.

Scientific Rationale and Method Overview

The developed method employs a protein precipitation-based sample preparation, which is a rapid and effective technique for removing the majority of proteins from the plasma matrix. This is followed by reversed-phase liquid chromatography for the separation of the analyte from endogenous plasma components and potential metabolites. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode and Multiple Reaction Monitoring (MRM). ESI is well-suited for ionizing moderately polar, thermally labile molecules like the target analyte.[10] MRM provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.[11][12][13]

Materials and Reagents

  • N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide reference standard (>98% purity)

  • N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide-d₄ (Internal Standard, >98% purity, isotopic purity >99%)

  • Human plasma (K₂EDTA as anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

Experimental Protocols

Preparation of Stock and Working Solutions

Stock Solutions (1 mg/mL): Accurately weigh the reference standards of the analyte and internal standard and dissolve in methanol to prepare individual stock solutions of 1 mg/mL.

Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a concentration of 100 ng/mL in 50:50 (v/v) acetonitrile:water.

Sample Preparation: Protein Precipitation

The protein precipitation method is chosen for its simplicity and high-throughput capability.

  • Label microcentrifuge tubes for calibration standards, QCs, and unknown samples.

  • Pipette 50 µL of plasma into the appropriately labeled tubes.

  • Spike 10 µL of the respective analyte working solution into the tubes for calibration standards and QCs. For blank samples, add 10 µL of 50:50 (v/v) acetonitrile:water.

  • Add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile) to all tubes except the blank (to which 200 µL of acetonitrile is added). The cold acetonitrile serves to precipitate the plasma proteins.

  • Vortex mix all tubes for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the supernatant to a 96-well plate or autosampler vials.

  • Inject a portion of the supernatant into the LC-MS/MS system.

Diagram 1: Sample Preparation Workflow

Sample_Preparation plasma 50 µL Plasma spike_analyte Spike 10 µL Analyte (Calibration/QC) plasma->spike_analyte add_is Add 200 µL Acetonitrile with Internal Standard spike_analyte->add_is vortex Vortex Mix (1 min) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Transfer 150 µL Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection

Caption: Workflow for plasma sample preparation using protein precipitation.

LC-MS/MS Method

Reversed-phase chromatography is selected to retain and separate the analyte based on its hydrophobicity.[14][15][16] A C18 column is a versatile choice for a wide range of small molecules.

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Time (min)

The selection of MRM transitions is a critical step for ensuring the selectivity and sensitivity of the method. The precursor ion is the protonated molecule [M+H]⁺, and the product ions are generated through collision-induced dissociation (CID).

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500°C
Ion Spray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Nitrogen
MRM Transitions Analyte: m/z 317.3 → 155.1 (Quantifier), 317.3 → 121.1 (Qualifier)Internal Standard (d₄): m/z 321.3 → 159.1
Dwell Time 100 ms

Justification for MRM Transitions: The quantifier transition should be the most intense and stable fragment ion, providing the best signal-to-noise ratio for quantification. The qualifier transition serves as a confirmation of the analyte's identity. The selection of these transitions should be optimized by direct infusion of the analyte and internal standard into the mass spectrometer.

Bioanalytical Method Validation

The method must be validated according to FDA and EMA guidelines to ensure its reliability for the analysis of clinical samples.[2][3][4][5][6]

Validation Parameters
  • Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources to check for interferences at the retention times of the analyte and IS.

  • Calibration Curve: A calibration curve should be prepared with a blank sample (processed without IS), a zero sample (processed with IS), and at least six to eight non-zero concentrations covering the expected range. The curve is constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

  • Accuracy and Precision: Determined by analyzing QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC. The analysis should be performed on at least three separate days (inter-day) with at least five replicates at each level per day (intra-day). The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).

  • Matrix Effect: Evaluated by comparing the peak response of the analyte in post-extraction spiked plasma samples with the peak response of the analyte in a neat solution at the same concentration. This should be tested in at least six different lots of plasma.

  • Recovery: The extraction efficiency of the method is determined by comparing the peak area of the analyte in pre-extraction spiked plasma samples to that of post-extraction spiked samples at three QC levels (Low, Mid, and High).

  • Stability: The stability of the analyte in plasma must be assessed under various conditions that mimic sample handling and storage:

    • Freeze-Thaw Stability: After at least three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a duration that reflects the expected sample handling time.

    • Long-Term Stability: At the intended storage temperature (e.g., -80°C) for a period that covers the expected duration of the clinical study.

    • Post-Preparative (Autosampler) Stability: In the autosampler for a duration that covers the expected analytical run time.

Diagram 2: Bioanalytical Method Validation Workflow

Validation_Workflow start Method Development validation Full Method Validation start->validation selectivity Selectivity & Specificity validation->selectivity calibration Calibration Curve validation->calibration accuracy_precision Accuracy & Precision validation->accuracy_precision matrix_effect Matrix Effect validation->matrix_effect recovery Recovery validation->recovery stability Stability Studies validation->stability validated_method Validated Method for Sample Analysis selectivity->validated_method calibration->validated_method accuracy_precision->validated_method matrix_effect->validated_method recovery->validated_method stability->validated_method

Caption: Logical flow of the bioanalytical method validation process.

Data Presentation

Table 1: Optimized MRM Transitions and Mass Spectrometer Parameters

Analyte/ISPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Declustering Potential (V)Collision Energy (eV)
Analyte (Quantifier) 317.3155.11008035
Analyte (Qualifier) 317.3121.11008045
Internal Standard 321.3159.11008035

Table 2: Calibration Curve and Quality Control Sample Concentrations

Sample TypeConcentration (ng/mL)
Calibration Std 1 0.1 (LLOQ)
Calibration Std 2 0.2
Calibration Std 3 0.5
Calibration Std 4 2.0
Calibration Std 5 10.0
Calibration Std 6 50.0
Calibration Std 7 80.0
Calibration Std 8 100.0 (ULOQ)
Low QC 0.3
Mid QC 7.5
High QC 75.0

Predicted Metabolism

While specific metabolism data for N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide is not yet published, based on its chemical structure, several metabolic pathways can be predicted. The presence of an aromatic amine suggests potential for N-acetylation or N-glucuronidation. The methoxy groups may undergo O-demethylation mediated by cytochrome P450 enzymes. The amide bond can be susceptible to hydrolysis by amidases.[7] Aromatic hydroxylation is also a common metabolic pathway for such compounds.[12] The developed chromatographic method should have sufficient resolution to separate the parent compound from these potential metabolites to ensure accurate quantification.

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide in human plasma. The simple protein precipitation sample preparation procedure and the short chromatographic run time make it suitable for high-throughput analysis in a regulated bioanalytical laboratory. The comprehensive validation plan ensures that the method will generate reliable data to support clinical pharmacokinetic studies.

References

  • Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. (2017, November 30). Technology Networks. Retrieved from [Link]

  • Stepan, A. F., & Obach, R. S. (2021). Cytochrome P450 Metabolism. In P. Schnider (Ed.), The Medicinal Chemist's Guide to Solving ADMET Challenges (pp. 173-197). Royal Society of Chemistry.
  • European Medicines Agency. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Wikipedia. (n.d.). Selected reaction monitoring. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • JoVE. (2021, February 5). Protein Quantification using MRM Protocol. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). Advantages and Disadvantages of Multiple Reaction Monitoring. Retrieved from [Link]

  • Gill, P. R., et al. (2018). Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems. Scientific Reports, 8(1), 2269.
  • Bentham Science Publishers. (n.d.). Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Han, X., & Gross, R. W. (2005). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Journal of Lipid Research, 46(1), 1-9.
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  • Dr. Maisch. (n.d.). Reversed Phase. Retrieved from [Link]

  • Anderson, N. L., et al. (2009). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of Proteome Research, 8(6), 2736–2744.
  • BioPharma Services. (2023, December 11). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved from [Link]

  • MDPI. (2025, November 17). Development of Salt-Assisted Liquid–Liquid Extraction for Simultaneous Quantification of Andrographolide and 14-Deoxy-11,12-didehydroandrographolide in Plasma Using HPLC-DAD: Method Validation and Pharmacokinetic Assessment Application. Retrieved from [Link]

  • Abrahamsson, D., et al. (2024).
  • Anderson, N. L., & Hunter, C. L. (2012). Multiple Reaction Monitoring. Circulation: Cardiovascular Genetics, 5(3), 377–386.
  • Borchers, C. H., et al. (2022). Multiple Reaction Monitoring-Mass Spectrometry Enables Robust Quantitation of Plasma Proteins Regardless of Whole Blood Processing Delays That May Occur in the Clinic. Molecular & Cellular Proteomics, 21(5), 100212.
  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]

  • Bioanalysis Zone. (2012, May 2). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Retrieved from [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • PubMed. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Conceptual models describing the mechanism of electrospray ionization.... Retrieved from [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • Longdom Publishing. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Retrieved from [Link]

  • Wiley-VCH. (2010, February 1). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Retrieved from [Link]

  • PubMed Central. (n.d.). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. Retrieved from [Link]

  • SciELO. (n.d.). Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. Retrieved from [Link]

  • Agilent Technologies. (2017, January 9). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. Retrieved from [Link]

  • SCIEX. (2025, April 30). How to select precursor and fragment ions - Episode 11 | Introduction to LC-MS/MS. Retrieved from [Link]

  • Horizon Research Publishing. (n.d.). A Validated Liquid Chromatography-Tandem Mass Spectrometry Coupled with Liquid-Liquid Extraction for Indacaterol Quantitation in Human Plasma. Retrieved from [Link]

  • Waters Corporation. (2025, November 7). Automated Multiple Reaction Monitoring (MRM) Method Development for Peptide Drugs Using waters_connect for Quantitation Software. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • mechanisms of electrospray ionization for mass spectrometry analysis. (n.d.). Retrieved from [Link]

  • PubMed Central. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). Nature. Retrieved from [Link]

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Method

Application Note &amp; Protocols: High-Throughput Screening Assays Using N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide for Anticancer Drug Discovery

Abstract This document provides a comprehensive guide for utilizing N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide (hereafter referred to as Compound X) in high-throughput screening (HTS) campaigns aimed at ide...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for utilizing N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide (hereafter referred to as Compound X) in high-throughput screening (HTS) campaigns aimed at identifying novel anticancer agents. While the specific biological target of Compound X is yet to be fully elucidated, its benzamide scaffold is a well-recognized pharmacophore in oncology.[1][2][3][4][5] This guide presents a strategic, two-tiered screening approach, beginning with a primary phenotypic screen to assess broad antiproliferative activity, followed by a secondary, target-based assay to investigate a potential mechanism of action. The protocols are designed for robustness, scalability, and automation, ensuring the generation of high-quality, reproducible data for hit identification and lead optimization programs.[6][7][8]

Introduction and Rationale

N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide (Compound X) is a novel small molecule belonging to the benzamide class. Structural analogs have demonstrated a wide range of biological activities, including the modulation of critical cellular pathways implicated in cancer.[1][2][3][4] The development of effective and safe antitumor drugs remains a significant challenge, necessitating innovative screening strategies to identify new therapeutic leads.[9] High-throughput screening (HTS) offers a powerful methodology to rapidly evaluate large compound libraries for their effects on specific biological targets or cellular phenotypes.[6][10][11]

This application note outlines a logical workflow for the initial characterization of Compound X's potential as an anticancer agent. The proposed strategy is based on a foundational principle in drug discovery: a primary screen to identify a desired phenotype (e.g., cancer cell death) followed by secondary assays to deconvolute the mechanism.[10][12]

Our screening cascade is designed to:

  • Identify Broad Activity: Establish whether Compound X exhibits cytotoxic or cytostatic effects against a representative cancer cell line.

  • Elucidate a Potential Mechanism: Investigate if the observed activity can be attributed to the inhibition of protein kinases, a major class of oncology drug targets.[6]

This document provides detailed, field-proven protocols that are optimized for 384-well microplate formats, common in modern HTS laboratories.[10][13]

Physicochemical Properties and Handling of Compound X

A thorough understanding of the test compound's properties is critical for successful assay development.

PropertyValue / InformationSource / Notes
Chemical Name N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide-
CAS Number 1020056-10-3-
Molecular Formula C₁₇H₂₀N₂O₄-
Molecular Weight 316.35 g/mol -
Solubility To be determined empirically. Recommended starting solvent: 100% DMSO.It is crucial to determine the maximum solubility to avoid compound precipitation in aqueous assay buffers.
Safety May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[14][15]Always handle with appropriate personal protective equipment (PPE) in a chemical fume hood. Refer to the Safety Data Sheet (SDS) for complete information.

High-Throughput Screening Workflow

The overall strategy involves a primary cell-based viability screen followed by a secondary biochemical kinase assay for hit validation and mechanistic insight. This tiered approach efficiently filters compounds, conserving resources by focusing on the most promising candidates.[7]

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Secondary Screen Primary_Assay Cell Viability Assay (e.g., CellTiter-Glo®) Cancer Cell Line (e.g., HCT116) Dose_Response Dose-Response Curve (10-point, 3-fold dilution) Primary_Assay->Dose_Response Initial Hit Identification Hit_Confirmation Re-test from Fresh Powder Dose_Response->Hit_Confirmation Active Compounds Counter_Screen Counter-Screen (Non-cancerous cell line, e.g., NCM460) Hit_Confirmation->Counter_Screen Confirm Activity Secondary_Assay Biochemical Kinase Assay (e.g., Kinase-Glo®) Broad Spectrum Kinase Panel Counter_Screen->Secondary_Assay Selective Hits Mechanism_Hypothesis Mechanism of Action Hypothesis Secondary_Assay->Mechanism_Hypothesis

Diagram 1: Tiered HTS workflow for characterization of Compound X.

Primary Screen: Cell-Based Viability Assay

The initial step is to determine if Compound X has a general anti-proliferative or cytotoxic effect on cancer cells.[16] We will use a luminescent ATP-based assay, which serves as a robust indicator of metabolically active, viable cells.[17][18] The amount of ATP is directly proportional to the number of viable cells in culture.[17]

Principle of the Assay

The CellTiter-Glo® Luminescent Cell Viability Assay (Promega) is a homogenous method that, upon addition of a single reagent, lyses cells to release ATP and provides the substrate (luciferin) and enzyme (luciferase) for a light-producing reaction. The resulting luminescent signal is proportional to the ATP concentration.[17][18]

Materials and Reagents
  • Cell Line: HCT116 (human colorectal carcinoma). This is a well-characterized, robust cell line commonly used in anticancer drug screening.[3][4]

  • Control Cell Line: NCM460 (normal human colonic epithelial cells) for counter-screening to assess selectivity.[3][4]

  • Compound X: 10 mM stock solution in 100% DMSO.

  • Positive Control: Staurosporine or another potent broad-spectrum kinase inhibitor (e.g., 1 mM stock in DMSO).

  • Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).

  • Microplates: 384-well, solid white, sterile, tissue culture-treated plates.

  • Instrumentation: Automated liquid handler, plate reader capable of measuring luminescence.

Detailed Protocol: Primary Screening

Step 1: Cell Seeding

  • Culture HCT116 cells under standard conditions (37°C, 5% CO₂).

  • Harvest cells using trypsin and perform a cell count.

  • Dilute the cell suspension in culture medium to a final concentration of 20,000 cells/mL.

    • Causality: This density is optimized to ensure cells are in the exponential growth phase during the assay and provide a sufficient signal window. This must be optimized for each cell line.[16]

  • Using an automated dispenser, add 25 µL of the cell suspension to each well of a 384-well plate (500 cells/well).

  • Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

Step 2: Compound Addition

  • Prepare a compound source plate by performing a serial dilution of the 10 mM Compound X stock in DMSO. For a 10-point dose-response, a 3-fold dilution series is common.

  • Using a pintool or acoustic liquid handler, transfer 50 nL of compound from the source plate to the assay plate. This results in a final top concentration of 10 µM in the assay well (assuming a final volume of 50 µL).

  • Include control wells:

    • Negative Control: DMSO only (0.1% final concentration).

    • Positive Control: Staurosporine (e.g., 1 µM final concentration).

  • Incubate the assay plate for 72 hours at 37°C, 5% CO₂.

    • Causality: A 72-hour incubation is a standard duration to observe effects on cell proliferation.

Step 3: Assay Readout

  • Equilibrate the assay plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

  • Add 25 µL of CellTiter-Glo® reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader with an integration time of 0.5-1 second per well.

Data Analysis and Hit Selection
  • Normalization: Normalize the raw luminescence data. The percent inhibition is calculated relative to the controls on each plate: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

  • Dose-Response Curve: Plot the % Inhibition against the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

  • Quality Control: For each plate, calculate the Z'-factor to assess assay quality.[19] Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|

    • An assay is considered robust and suitable for HTS if the Z'-factor is > 0.5.[19]

ParameterAcceptance CriteriaRationale
Z'-Factor ≥ 0.5Ensures a sufficient signal window and low data variability to confidently identify hits.[19]
Signal-to-Background ≥ 10Indicates a strong signal relative to the noise of the assay.
CV of Controls < 15%Demonstrates the reproducibility of the assay measurements.
  • Hit Criteria: A compound is typically considered a "hit" if it demonstrates an IC₅₀ value below a defined threshold (e.g., < 10 µM) and shows a complete dose-response curve.

Secondary Screen: Biochemical Kinase Assay

If Compound X is confirmed as a selective inhibitor of cancer cell viability, the next logical step is to explore a potential mechanism. Kinase inhibition is a prevalent mechanism for anticancer drugs.[6][20] A broad-spectrum kinase assay can quickly determine if Compound X interacts with this target class.

Principle of the Assay

The Kinase-Glo® Luminescent Kinase Assay (Promega) measures the amount of ATP remaining in solution following a kinase reaction.[19] Kinase activity results in the consumption of ATP. The assay adds a reagent that simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase reaction. The luminescent signal is inversely proportional to kinase activity.

Kinase_Assay Inverse relationship: High kinase activity consumes ATP, leading to a low light signal. Inhibition by Compound X preserves ATP, resulting in a high light signal. cluster_0 cluster_1 Kinase Kinase Enzyme Substrate_P Phosphorylated Substrate Substrate Protein Substrate Substrate->Substrate_P ATP_start ATP ADP ADP ATP_start->ADP Consumed ATP_remaining Remaining ATP Compound_X Compound X (Inhibitor) Compound_X->Kinase Light Luminescent Signal ATP_remaining->Light Luciferase Luciferase/ Luciferin

Diagram 2: Principle of the luminescent kinase inhibition assay.

Materials and Reagents
  • Kinase: A representative tyrosine or serine/threonine kinase (e.g., Src, Aurora A). For broader screening, a panel of kinases is recommended.

  • Substrate: A suitable peptide or protein substrate for the chosen kinase (e.g., Kemptide for PKA).[19]

  • Compound X: 10 mM stock solution in 100% DMSO.

  • Positive Control: A known inhibitor for the specific kinase (e.g., Staurosporine).

  • Assay Buffer: Kinase-specific buffer, typically containing MgCl₂.

  • Assay Reagent: Kinase-Glo® Max Kinase Assay Kit (Promega).

  • Microplates: 384-well, solid white, low-volume plates.

Detailed Protocol: Kinase Inhibition Assay

Step 1: Reagent Preparation

  • Prepare a 2X kinase/substrate mix in kinase assay buffer. The optimal concentrations of enzyme and substrate must be determined empirically to ensure the reaction operates under initial velocity conditions (typically ~10-20% ATP consumption).[21]

  • Prepare a 2X ATP solution in kinase assay buffer. The concentration should be at or near the Km of ATP for the specific kinase to sensitively detect competitive inhibitors.[21]

Step 2: Assay Procedure

  • Add 2.5 µL of kinase assay buffer to all wells of a 384-well plate.

  • Add 50 nL of Compound X (from a dilution plate) or control compounds to the appropriate wells.

  • Add 2.5 µL of the 2X kinase/substrate mix to initiate the reaction.

  • Incubate for 1 hour at room temperature.

    • Causality: This incubation time allows for sufficient enzymatic activity without depleting the substrate or ATP pool, maintaining linear reaction kinetics.

  • Add 5 µL of Kinase-Glo® reagent to each well to stop the reaction and initiate the detection process.

  • Incubate for 10 minutes at room temperature.

  • Measure luminescence with a plate reader.

Data Analysis
  • Normalization: Calculate percent inhibition relative to no-inhibitor (high activity, low signal) and potent inhibitor (low activity, high signal) controls. % Inhibition = 100 * (Signal_Compound - Signal_High_Activity) / (Signal_Low_Activity - Signal_High_Activity)

  • IC₅₀ Determination: Plot % Inhibition vs. log[Compound X] and fit to a four-parameter logistic model to determine the IC₅₀.

  • Confirmation: Hits should be confirmed by re-testing and validated through orthogonal assays, such as those using different detection technologies (e.g., fluorescence polarization), to rule out compound interference with the assay components.[6][7]

Conclusion and Future Directions

This application note provides a robust, two-stage HTS framework for evaluating the anticancer potential of N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide (Compound X). The primary cell viability assay serves as a high-throughput method to identify broad anti-proliferative effects, while the secondary kinase assay offers a pathway to elucidate a potential mechanism of action. Adherence to the detailed protocols and data analysis guidelines will ensure the generation of high-quality, actionable data.

Positive hits from this screening cascade would warrant further investigation, including:

  • Screening against a broader panel of cancer cell lines to determine the spectrum of activity.[22]

  • Advanced mechanistic studies (e.g., cell cycle analysis, apoptosis assays).[4][23]

  • Target deconvolution studies to identify the specific kinase(s) or other proteins that Compound X interacts with.

This structured approach maximizes the efficiency of the early-stage drug discovery process, providing a solid foundation for subsequent hit-to-lead and lead optimization campaigns.[10]

References

  • Ali, A., et al. (2018). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Molecules. Retrieved from [Link]

  • Ivanov, D. P., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Antitumor Evaluation of Benzamide Derivatives Targeting HOXA1 Function. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Lloyd, M. D. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review. Retrieved from [Link]

  • Lee, D. W., et al. (2013). High-Throughput Screening (HTS) of Anticancer Drug Efficacy on a Micropillar/Microwell Chip Platform. Analytical Chemistry. Retrieved from [Link]

  • Science and Technology of Assay Development. (2024). On HTS: Hit Selection. Retrieved from [Link]

  • EPO Berlin Buch GmbH. (n.d.). Cell based in vitro assays & molecular analyses. Retrieved from [Link]

  • Klink, T. A., et al. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Retrieved from [Link]

  • BICO. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]

  • BenchSci. (2025). The High-Throughput Screening Transformation in Modern Drug Development. Retrieved from [Link]

  • Vooturi, S., et al. (2021). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. Molecules. Retrieved from [Link]

  • BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]

  • Molecular Devices. (n.d.). Harnessing Microplate Assays for Streamlined High-Throughput Drug Screening in Cancer Research. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • LabKey. (2024). What is High-Throughput Screening (HTS)?. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • An, W. F., & Tolliday, N. (2010). Introduction: Cell-Based Assays for High-Throughput Screening. Methods in Molecular Biology. Retrieved from [Link]

  • Request PDF. (n.d.). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. Retrieved from [Link]

  • PubMed. (2023). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. Retrieved from [Link]

  • Charles River. (n.d.). Cancer Cell-Based Assays. Retrieved from [Link]

  • The Distant Reader. (n.d.). DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. Retrieved from [Link]

  • NextSDS. (n.d.). N-(4-Amino-5-chloro-2-methoxyphenyl)benzamide — Chemical Substance Information. Retrieved from [Link]

  • IntechOpen. (2021). Design and Implementation of High Throughput Screening Assays for Drug Discoveries. Retrieved from [Link]

  • Oxford Academic. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Retrieved from [Link]

  • Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]

  • Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • PubMed. (2016). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Retrieved from [Link]

  • PubMed. (2008). High-throughput screening platform for anticancer therapeutic drug cytotoxicity. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-amino-2,5-dimethoxyphenyl)benzamide. Retrieved from [Link]

Sources

Application

Purification methods for synthesized N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide

Application Note: Advanced Purification Strategies for N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide Introduction & Synthetic Context The compound N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification Strategies for N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide

Introduction & Synthetic Context

The compound N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide is a highly functionalized intermediate frequently utilized in the development of targeted therapeutics. Structurally, it presents a unique purification challenge due to the presence of three distinct functional domains: a neutral amide linker, a polar 2-methoxyethoxy ether chain, and a weakly basic primary aniline group.

To avoid regioselectivity issues (bis-acylation) during synthesis, this molecule is typically synthesized via a two-step process:

  • Amide Coupling: Reacting 4-(2-methoxyethoxy)benzoic acid[1] with 2-methoxy-5-nitroaniline using standard coupling reagents (e.g., EDC/HOBt or HATU).

  • Reduction: Catalytic hydrogenation (Pd/C, H₂) of the nitro group to yield the final primary amine.

Consequently, the crude reaction mixture often contains unreacted carboxylic acids, coupling byproducts, and trace amounts of unreduced nitro-intermediates. This guide outlines a field-proven, three-stage purification system—liquid-liquid extraction, normal-phase flash chromatography, and preparative HPLC—designed to isolate the target molecule to >99% purity.

Physicochemical Profiling

Understanding the intrinsic properties of the target molecule is the foundation of any successful purification protocol. The presence of the primary amine dictates our approach to pH adjustment during extraction and chromatography.

Table 1: Physicochemical Properties & Purification Implications

PropertyValue / DescriptionPurification Implication
Molecular Formula C₁₇H₂₀N₂O₄-
Molecular Weight 316.35 g/mol Identifiable via LC-MS (m/z [M+H]⁺ ≈ 317.1)
pKa (Aniline) ~ 4.5 – 5.0Protonates in strong acids (pH < 3); remains neutral in weak bases.
LogP (Estimated) 1.8 – 2.2Exhibits moderate lipophilicity; retains well on C18 reverse-phase columns.
Solubility DCM, EtOAc, DMSO, MeOHHighly soluble in standard organic extraction solvents.

Purification Workflow

The following diagram illustrates the logical progression of the purification strategy, exploiting the molecule's acid-base chemistry and polarity.

PurificationWorkflow Crude Crude Reaction Mixture (Amine Product + Impurities) LLE Liquid-Liquid Extraction (EtOAc / Sat. NaHCO3) Crude->LLE AqPhase Aqueous Phase (Acidic Impurities) LLE->AqPhase Deprotonation (pH 8) OrgPhase Organic Phase (Target Amine + Neutrals) LLE->OrgPhase Extraction Waste Waste / Impurities AqPhase->Waste Flash Flash Chromatography (Silica, DCM/MeOH + 0.5% TEA) OrgPhase->Flash Prep Preparative HPLC (C18, H2O/MeCN + 0.1% FA) Flash->Prep >90% Purity Flash->Waste Non-polar Byproducts Prep->Waste Minor Degradants Pure Pure Benzamide Product (>99% Purity) Prep->Pure Lyophilization

Workflow diagram detailing the purification of the target benzamide from crude mixture to >99% purity.

Step-by-Step Experimental Protocols

Protocol A: Mild Liquid-Liquid Extraction (Reaction Work-up)

Objective: Remove unreacted 4-(2-methoxyethoxy)benzoic acid and water-soluble coupling byproducts without losing the weakly basic target amine to the aqueous phase[2].

  • Causality Insight: A common mistake in benzamide purification is washing the organic layer with 1M HCl to remove basic impurities. Because our target molecule contains a primary aniline group, an acidic wash will protonate the product, driving it into the aqueous waste stream. Instead, we rely exclusively on a mild basic wash.

Methodology:

  • Dilute the crude post-reduction mixture in Ethyl Acetate (EtOAc) (approx. 20 mL per gram of crude).

  • Transfer to a separatory funnel and wash with an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO₃, pH ~8).

  • Mechanism: The NaHCO₃ deprotonates any residual 4-(2-methoxyethoxy)benzoic acid (pKa ~4), partitioning it into the aqueous layer as a sodium salt[2]. The target aniline remains unprotonated and stays in the EtOAc.

  • Separate the layers. Wash the organic layer once with brine to remove residual water and salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Amine-Optimized Normal Phase Flash Chromatography

Objective: Isolate the target benzamide from neutral organic impurities (e.g., unreduced nitro-precursor, decomposed coupling reagents)[3].

  • Causality Insight: Primary amines interact strongly with the acidic silanol groups (Si-OH) on bare silica gel, leading to severe peak tailing, irreversible adsorption, and poor yield. To counteract this, the mobile phase must be "doped" with a competitive amine modifier.

Methodology:

  • Stationary Phase: High-performance spherical silica gel (15–30 µm).

  • Mobile Phase: Dichloromethane (DCM) and Methanol (MeOH).

  • Modifier: Add 0.5% Triethylamine (TEA) or aqueous NH₄OH to the MeOH. TEA competitively binds to the silica's silanol groups, allowing the target benzamide to elute as a sharp, symmetrical band.

  • Gradient: Run a gradient from 100% DCM to 90:10 DCM/MeOH over 10 column volumes (CV).

  • Monitor fractions via UV detection at 254 nm and 280 nm. Pool fractions containing the target mass and concentrate.

Protocol C: Preparative HPLC Polishing

Objective: Achieve >99% purity for in vivo studies or rigorous analytical profiling.

  • Causality Insight: Reverse-phase preparative HPLC is the gold standard for final polishing[4]. By using an acidic mobile phase modifier (0.1% Formic Acid), we intentionally protonate the aniline group. This increases the molecule's solubility in the aqueous mobile phase, prevents secondary interactions with the C18 stationary phase, and ensures the final product is isolated as a stable, highly soluble formate salt.

Methodology:

  • Column: Waters XBridge C18 Prep Column (5 µm, 19 x 150 mm) or equivalent[4].

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid (FA).

  • Mobile Phase B: HPLC-grade Acetonitrile (MeCN) + 0.1% FA.

  • Injection: Dissolve the flash-purified intermediate in a 1:1 mixture of DMSO/MeOH and filter through a 0.22 µm PTFE syringe filter.

  • Gradient: 10% B to 70% B over 20 minutes at a flow rate of 15 mL/min.

  • Recovery: Collect the major peak (typically eluting around 45-55% B). Lyophilize the collected fractions to obtain the pure N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide formate salt as a fluffy white powder.

Data Presentation: Purification Metrics

The following table summarizes the expected recovery and purity metrics at each stage of the described workflow, validating the efficiency of the self-correcting protocol.

Table 2: Stage-by-Stage Recovery and Purity Summary

Purification StagePrimary Impurities RemovedYield / Recovery (%)Cumulative Purity (LC-UV)
Crude Mixture N/A100% (Baseline)65 - 75%
Acid-Base Extraction Unreacted Carboxylic Acids, Salts92 - 95%80 - 85%
Flash Chromatography Nitro-precursors, Non-polar organics75 - 85%92 - 95%
Preparative HPLC Minor structural isomers, Degradants85 - 90%> 99.5%

Sources

Technical Notes & Optimization

Troubleshooting

Improving aqueous solubility of N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide

Target Compound: N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide Support Tier: Advanced Research & Drug Development Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured t...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide Support Tier: Advanced Research & Drug Development

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this portal to move beyond basic troubleshooting. Here, we address the fundamental physicochemical causality behind the poor aqueous solubility of your target molecule and provide self-validating, field-proven protocols to overcome these barriers.

Module 1: Physicochemical Profiling & Causality (FAQ)

Q1: Why does N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide exhibit such poor aqueous solubility despite having multiple heteroatoms? A: The solubility barrier is a product of structural dichotomy. The molecule features a highly lipophilic 4-(2-methoxyethoxy)benzamide core that drives strong intermolecular π−π stacking and van der Waals interactions in the solid state, leading to a high crystal lattice energy[1]. Concurrently, the only ionizable moiety is the 5-amino group on the aniline ring. Aniline derivatives typically possess a low pKa (approximately 4.5). At physiological pH (7.4), the amine remains entirely un-ionized, rendering the molecule highly hydrophobic and practically insoluble in aqueous media[2].

Q2: What is the most rational first-line formulation approach for this specific molecule? A: Because the molecule acts as a weak base, salt formation is the definitive first-line strategy[3]. By lowering the microenvironmental pH to protonate the 5-amino group, you disrupt the crystal lattice and increase hydration capacity. However, because the pKa is low, you must use strong acids (e.g., methanesulfonic acid or hydrochloric acid) to ensure the ΔpKa between the base and the counterion is >3 , which is required for stable salt formation[4].

Module 2: Troubleshooting Formulation Strategies

Q3: I successfully formulated a hydrochloride salt, but the drug rapidly precipitates upon dilution in Simulated Intestinal Fluid (SIF). What is the mechanism, and how do I fix it? A: You are observing salt disproportionation , a classic liability of weak base salts[2]. When the hydrochloride salt enters the higher pH environment of SIF (pH 6.8), the microenvironmental pH exceeds the pHmax​ of the salt. The basic 5-amino group loses its proton, and the poorly soluble free base rapidly nucleates and precipitates. Troubleshooting: To prevent this, formulate the salt with a precipitation inhibitor (e.g., HPMCAS or PVP-VA). These polymers maintain supersaturation by sterically hindering the nucleation of the free base[1]. Alternatively, bypass salt formation entirely and utilize an Amorphous Solid Dispersion (ASD)[3].

Q4: Which cyclodextrin derivative is optimal for encapsulating this specific molecule? A: The linear, flexible nature of the 4-(2-methoxyethoxy) ether chain, combined with the aromatic benzamide core, makes this molecule an excellent candidate for the hydrophobic cavity of β -cyclodextrins[4]. Sulfobutylether- β -cyclodextrin (SBE- β -CD) is highly recommended over standard HP- β -CD. Causality: SBE- β -CD provides the necessary steric cavity for the lipophilic tail, while its anionic sulfonate groups can form synergistic ion-pair interactions with the protonated 5-amino group at mildly acidic pH, exponentially increasing the complexation efficiency[4].

Module 3: Quantitative Data & Decision Matrix

When selecting a solubility enhancement technique, evaluate the expected fold-increase against the physicochemical stability risks.

Formulation ApproachPrimary Solubilization MechanismExpected Solubility GainKey Limitations / Risks
Salt Formation (Mesylate/HCl) Ionization of the 5-amino group50x - 500xDisproportionation at pH > 6.0[2]
Amorphous Solid Dispersion Disruption of crystal lattice energy100x - 1000xPhysical instability (recrystallization)[3]
Cyclodextrin (SBE-β-CD) Inclusion of benzamide core & ion-pairing20x - 100xHigh excipient-to-drug mass ratio required[4]
Cosolvency (PEG 400 / PG) Reduction of solvent dielectric constant10x - 50xToxicity limits at high administration volumes[1]

Module 4: Validated Experimental Protocols

Every protocol utilized in formulation must be a self-validating system to ensure data integrity. Follow these step-by-step methodologies.

Protocol 1: High-Throughput Salt Screening
  • Solvation: Dissolve 10 mg of the free base in 1 mL of a moderately polar solvent system (e.g., THF:Ethanol 1:1) to ensure complete disruption of the crystal lattice.

  • Counterion Addition: Add 1.05 molar equivalents of selected strong acids (e.g., HCl, Methanesulfonic acid, p-Toluenesulfonic acid).

    • Validation Check: Verify that the acid pKa is ≤1.5 to satisfy the ΔpKa>3 rule against the 5-amino group.

  • Crystallization: Subject the sealed vials to temperature cycling (40°C to 5°C at 0.5°C/min over 48 hours). If no precipitation occurs, add an anti-solvent (e.g., heptane) dropwise until the solution turns cloudy.

  • Characterization: Isolate the solids via centrifugation and analyze by X-Ray Powder Diffraction (XRPD).

    • Self-Validation: If XRPD shows a broad halo, the salt is amorphous and inherently unstable; discard or anneal at a higher temperature. Only sharp diffraction peaks confirm a successful, stable crystalline salt.

Protocol 2: Phase-Solubility Profiling (Higuchi-Connors Method)
  • Matrix Preparation: Prepare aqueous solutions of SBE- β -CD ranging from 0 to 50 mM in a pH 4.0 acetate buffer (to partially ionize the amine and promote ion-pairing).

  • Equilibration: Add an excess amount of the API (e.g., 50 mg) to 5 mL of each CD solution. Seal and agitate at 25°C for 72 hours.

    • Validation Check: Visual inspection must confirm the presence of undissolved solid in all vials. If a vial is completely clear, the system is not saturated; add more API and restart the 72-hour timer.

  • Analysis: Filter the suspensions through a 0.45 µm PTFE syringe filter. Dilute the filtrate and analyze via HPLC-UV at the molecule's λmax​ .

  • Data Synthesis: Plot API concentration (mM) vs. CD concentration (mM) to calculate the stability constant ( K1:1​ ).

    • Self-Validation: An AL​ -type linear plot confirms a stable 1:1 inclusion complex. An AP​ -type curve indicates higher-order complexation or precipitation, validating the need to adjust the CD derivative.

Module 5: Workflow Visualization

SolubilityWorkflow Start Evaluate N-(5-amino-2-methoxyphenyl)- 4-(2-methoxyethoxy)benzamide pH Check pH-Solubility Profile (Target: 5-amino group, pKa ~4.5) Start->pH Salt Salt Formation Screening (HCl, Mesylate, Tosylate) pH->Salt If pKa allows protonation CD Cyclodextrin Complexation (SBE-β-CD or HP-β-CD) pH->CD If neutral pH required SD Amorphous Solid Dispersion (HPMCAS, PVP-VA) Salt->SD Disproportionation occurs Success Aqueous Solubility > 1 mg/mL (Ready for In Vivo) Salt->Success Stable salt formed CD->SD Poor cavity fit CD->Success High binding constant (K1:1) SD->Success Stable amorphous state

Workflow for solubility optimization of weak base benzamide derivatives.

References

  • Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores. URL:[Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. URL:[Link]

  • Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs. PharmaFocusAsia. URL:[Link]

  • Recent Advances in Delivery Systems and Therapeutics of Cinnarizine: A Poorly Water Soluble Drug with Absorption Window in Stomach. PMC. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide Synthesis

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals encountering yield bottlenecks in the synthesis of N-(5-amino-2-methoxyphenyl)-4-(2-methoxye...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals encountering yield bottlenecks in the synthesis of N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide .

Synthesizing this target requires navigating two major chemical hurdles: the amide coupling of a highly deactivated, sterically hindered aniline, and the chemoselective reduction of a polar nitro intermediate without product loss. This guide breaks down the causality behind these failures and provides self-validating, optimized protocols to ensure high-yield recovery.

Mechanistic Pathway & Workflow Overview

Before troubleshooting, it is critical to map the logical flow of the optimized two-step synthesis. We bypass standard peptide coupling agents in favor of high-energy electrophiles, followed by a heterogeneous metal-mediated reduction to avoid catalyst trapping.

SynthesisWorkflow A 4-(2-methoxyethoxy)benzoic acid (Starting Material) B Acid Activation Oxalyl Chloride, cat. DMF (Gas evolution confirms reaction) A->B Step 1a C 4-(2-methoxyethoxy)benzoyl chloride (Highly Reactive Electrophile) B->C D Amide Bond Formation 2-methoxy-5-nitroaniline, Pyridine (Overcomes Steric Hindrance) C->D Step 1b E N-(2-methoxy-5-nitrophenyl)- 4-(2-methoxyethoxy)benzamide (Nitro Intermediate) D->E F Chemoselective Reduction Fe powder, NH4Cl, EtOH/H2O (Avoids Catalyst Poisoning) E->F Step 2 G N-(5-amino-2-methoxyphenyl)- 4-(2-methoxyethoxy)benzamide (Target API Intermediate) F->G

Figure 1: Two-step synthesis workflow for N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide.

Phase 1: Amide Coupling (The Deactivated Nucleophile Problem)

Q: Why am I getting <20% yield when using standard coupling reagents like HATU or EDC/HOBt?

A: The nucleophile, 2-methoxy-5-nitroaniline, is severely deactivated. While the primary amine is at the 1-position, the ortho-methoxy group provides significant steric hindrance. More critically, the meta-nitro group exerts a strong inductive electron-withdrawing effect, drastically reducing the nucleophilicity of the amine. Standard O-acylisourea or active ester intermediates (formed by EDC/HOBt) are simply not electrophilic enough to drive the reaction. Furthermore, utilizing uronium salts like HATU with poor nucleophiles often leads to the amine attacking the coupling reagent itself, forming unreactive guanidinium by-products rather than the desired amide ()[1].

Q: How can I overcome this poor nucleophilicity to improve my yield?

A: You must bypass standard active esters and generate a highly reactive electrophile. Converting 4-(2-methoxyethoxy)benzoic acid to its corresponding acid chloride using oxalyl chloride and catalytic DMF generates the Vilsmeier-Haack intermediate, which efficiently forms the acid chloride. This highly reactive species easily overcomes the steric and electronic deactivation of the aniline, pushing yields >85% when coupled in the presence of pyridine.

Quantitative Data: Comparison of Coupling Conditions
Coupling MethodReagentsTempTimeYieldPrimary Issue / Observation
Standard Active EsterEDC·HCl, HOBt, DIPEART24h< 20%Incomplete conversion; active ester hydrolysis.
Uronium SaltHATU, DIPEART24h~ 45%Guanidinium byproduct formation; expensive[1].
Phosphonic AnhydrideT3P, Pyridine80 °C12h~ 65%Requires harsh heating; darker reaction profile.
Acid Chloride (Optimized) 1. Oxalyl Chloride, DMF2. Pyridine 0 °C to RT 14h > 85% Highly reactive electrophile overcomes sterics.
Self-Validating Protocol: Optimized Acid Chloride Coupling
  • Acid Activation: Suspend 4-(2-methoxyethoxy)benzoic acid (1.0 eq) in anhydrous DCM (0.2 M). Add catalytic DMF (0.05 eq). Cool to 0 °C.

  • Chlorination: Dropwise add oxalyl chloride (1.2 eq).

    • Validation Checkpoint: Vigorous gas evolution ( CO2​ , CO , HCl ) will begin immediately. Stir at room temperature for 2 hours until gas evolution ceases and the cloudy suspension transitions to a clear, homogeneous solution, confirming 100% conversion to the acid chloride.

  • Concentration: Concentrate under reduced pressure to remove excess oxalyl chloride, then redissolve the residue in anhydrous DCM.

  • Coupling: In a separate flask, dissolve 2-methoxy-5-nitroaniline (0.95 eq) and Pyridine (2.0 eq) in DCM. Cool to 0 °C. Dropwise add the acid chloride solution.

    • Validation Checkpoint: The reaction will be mildly exothermic, and a color shift (often to a deeper yellow/orange) will occur.

  • Workup: Stir for 12 hours at RT. Wash the organic layer with 1N HCl (removes pyridine; verify aqueous layer pH < 2), followed by saturated NaHCO3​ (removes unreacted acid; verify aqueous layer pH > 8). Dry over Na2​SO4​ and concentrate.

Phase 2: Nitro Reduction (The Workup & Solubility Problem)

Q: My amide coupling was successful, but the subsequent nitro reduction using Pd/C and H2​ gives a messy mixture and low isolated yield. Why?

A: While catalytic hydrogenation is standard, the highly polar N-(2-methoxy-5-nitrophenyl)-4-(2-methoxyethoxy)benzamide intermediate is prone to strong adsorption onto the activated carbon support. This traps your product, meaning standard filtration removes the target compound along with the catalyst. Furthermore, the ether linkages can be sensitive to over-reduction or debenzylation-like cleavage under harsh H2​ pressure ()[2].

Q: What is the most reliable method for this specific reduction?

A: The Béchamp-type reduction using Iron powder and Ammonium Chloride ( Fe/NH4​Cl ) in an aqueous ethanol mixture is the optimal choice. This method relies on single-electron transfer (SET) from the activated iron surface directly to the nitro group. The mildly acidic NH4​Cl (pH ~5) provides the necessary protons for the reduction without risking acidic hydrolysis of your newly formed amide bond ()[3]. It is highly chemoselective and completely avoids the solubility and trapping issues associated with heterogeneous Pd/C systems ()[4].

Self-Validating Protocol: Optimized Fe/NH4​Cl Reduction
  • Reaction Setup: Suspend the nitro intermediate (1.0 eq) in a 3:1 mixture of Ethanol and Water (0.15 M).

  • Reagent Addition: Add NH4​Cl (3.0 eq) and fine Iron powder (5.0 eq, <10 µm particle size).

  • Heating: Heat the vigorously stirring mixture to 65–70 °C for 2–3 hours.

    • Validation Checkpoint: The reaction mixture will transition from a bright yellow suspension (characteristic of the nitroarene) to a dense, dark brown/black slurry as iron oxides ( Fe3​O4​ ) are generated. TLC (EtOAc/Hexane) will show the complete disappearance of the higher-Rf UV-active nitro spot and the appearance of a lower-Rf, ninhydrin-active amine spot.

  • Hot Filtration: Filter the hot reaction mixture through a tightly packed pad of Celite to remove iron salts. Wash the filter cake generously with hot ethanol.

    • Validation Checkpoint: The filtrate must be pale yellow or clear. If the filtrate is dark or cloudy, colloidal iron salts have passed through; re-filter through a fresh, thicker Celite pad.

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate to yield the pure N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide.

References

  • Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews (2009). URL:[Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes. ACS Publications - Journal of Chemical Education (2023). URL:[Link]

  • Advancing green chemistry: a surfactant-enabled approach for nitro reduction in aqueous medium. Arkivoc (2025). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Mobile Phase Optimization for N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide

Welcome to the technical support guide for developing and optimizing a High-Performance Liquid Chromatography (HPLC) method for N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide. As a Senior Application Scientist,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for developing and optimizing a High-Performance Liquid Chromatography (HPLC) method for N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions, troubleshoot effectively, and develop a robust, reliable analytical method.

Analyte Deep Dive: Understanding the Molecule

Successful method development begins with a thorough understanding of the analyte's structure and physicochemical properties. These characteristics govern its behavior in the chromatographic system.

Chemical Structure:

Chemical structure of N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide
  • Key Functional Groups:

    • Primary Aromatic Amine (-NH₂): This is the most influential group. It is basic and will become protonated (positively charged) at acidic pH. Its pKa value is the single most critical parameter for pH selection in the mobile phase.

    • Amide (-CONH-): A polar but generally neutral group that can participate in hydrogen bonding.

    • Ether Linkages (-O-): Two ether groups contribute to the molecule's overall polarity.

    • Benzene Rings: The aromatic rings provide hydrophobicity and allow for UV detection.

The presence of the basic aromatic amine means that the mobile phase pH will be the most powerful tool for controlling retention time and peak shape.[1][2][3]

Physicochemical Properties Summary:

To design a robust method, we must consider the analyte's properties. While specific experimental data for this exact molecule is not widely published, we can infer its properties from its structural similarity to other aromatic amines and benzamides.

PropertyPredicted Value / CharacteristicImplication for HPLC Method Development
Molecular Formula C₁₇H₂₀N₂O₄-
Molecular Weight 316.35 g/mol -
pKa (of Aromatic Amine) ~4.0 - 5.0 (Predicted)Crucial. The analyte will be ionized (BH⁺) at pH < pKa and neutral (B) at pH > pKa. This directly impacts retention and peak shape.[3][4]
XLogP3 (Predicted) ~2.5 - 3.5Indicates moderate hydrophobicity. A reversed-phase C18 or C8 column is an appropriate starting point.
UV max ~220-240 nm, ~270-290 nmProvides guidance for selecting the optimal detection wavelength. A wavelength scan is recommended for confirmation.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions that arise during method development for this type of compound.

Q1: Where should I start with my mobile phase composition?

A: For a moderately hydrophobic compound like this, a good starting point is a reversed-phase C18 column with a mobile phase of 50:50 Acetonitrile:Aqueous Buffer . From the first injection, you can determine if you need to increase the organic content (if retention is too long) or decrease it (if retention is too short).

Q2: Which organic solvent is better: Acetonitrile (ACN) or Methanol (MeOH)?

A: Both are viable options, and the choice can affect selectivity (the separation between your analyte and any impurities).

  • Acetonitrile (ACN) is generally the first choice. It has a lower viscosity (leading to lower backpressure) and a better UV cutoff, allowing for detection at lower wavelengths.[5]

  • Methanol (MeOH) can offer different selectivity due to its protic nature and ability to act as a hydrogen bond donor. If you have co-eluting peaks with ACN, switching to MeOH is a powerful troubleshooting step.

Q3: Do I absolutely need to use a buffer? Can't I just use water?

A: Yes, for this analyte, a buffer is essential . Because the compound has a basic amino group, its ionization state is dependent on pH.[6] Unbuffered water can have an unstable pH due to dissolved CO₂ or other factors, which will cause your retention times to drift unpredictably.[6] A buffer resists these changes, ensuring a stable pH and, therefore, robust and reproducible results.[7][8]

Q4: What mobile phase pH should I target?

A: The goal is to set the pH at least 1.5-2 units away from the analyte's pKa to ensure it exists in a single, stable ionic form.[8][9]

  • Low pH (e.g., pH 2.5 - 3.0): This is the most common starting point for basic compounds.[6] At this pH, the aromatic amine will be fully protonated (BH⁺). This form is more polar, leading to shorter retention times. Crucially, this also minimizes undesirable interactions with residual silanol groups on the column packing, which significantly improves peak shape and reduces tailing.[9]

  • High pH (e.g., pH 9.0 - 10.0): At a high pH, the amine will be in its neutral, non-ionized form (B). This form is less polar and will be more strongly retained on a reversed-phase column.[1][10] This can be very useful for separating it from more polar impurities. Caution: This approach requires a special pH-stable HPLC column, as standard silica-based columns will degrade rapidly above pH 8.[2][11]

Q5: Which buffer should I choose for my desired pH?

A: The ideal buffer has a pKa value within +/- 1 pH unit of your target mobile phase pH, ensuring maximum buffering capacity.[8][11]

Target pH RangeRecommended BufferUV CutoffMS CompatibilityComments
2.0 - 3.0 0.1% Formic Acid~210 nmExcellent The standard choice for LC-MS applications.[9]
2.0 - 3.0 Phosphate (pKa₁ ≈ 2.1)~200 nmPoorExcellent for UV-only methods. Avoid for MS as it is non-volatile.[11]
4.0 - 5.5 Acetate (pKa ≈ 4.8)~210 nmGoodA good choice if a mid-range pH is required.
> 8.0 Ammonium Acetate/Bicarbonate~200 nmExcellent Volatile buffers suitable for high-pH LC-MS work.

Always use high-purity, HPLC-grade reagents and filter the aqueous buffer solution through a 0.45 µm or 0.22 µm filter before use.[7]

Troubleshooting Guide

Even with a well-designed starting method, issues can arise. This guide provides a systematic approach to resolving common chromatographic problems.

Problem 1: Poor Peak Shape (Tailing)

A tailing peak is asymmetric, with the latter half of the peak being broader than the front half.

  • Primary Cause: Secondary ionic interactions between the protonated basic analyte and deprotonated (negatively charged) residual silanol groups on the silica surface of the column packing. This is a very common issue for basic compounds.[12]

  • Solutions:

    • Lower the Mobile Phase pH: Ensure the pH is low enough (e.g., < 3.0) to protonate the analyte fully AND suppress the ionization of the silanol groups. This is the most effective solution.

    • Use a Modern, End-Capped Column: High-purity silica columns with advanced end-capping are designed to minimize exposed silanol groups and are less prone to this issue.

    • Add a Competing Base (Use as a last resort): Adding a small amount (~0.1%) of an amine modifier like triethylamine (TEA) to the mobile phase can sometimes help by competitively binding to the active silanol sites. However, this can shorten column life and is not ideal for MS applications.

Problem 2: Poor Peak Shape (Fronting)

A fronting peak is asymmetric, with the leading edge of the peak being broader than the trailing edge.

  • Primary Causes:

    • Sample Solvent Incompatibility: The sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than the mobile phase.[12][13] This causes the analyte band to spread out before it reaches the column head.

    • Column Overload: Injecting too much analyte mass or too large a sample volume.[14][15]

  • Solutions:

    • Match Sample Solvent to Mobile Phase: The best practice is to dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that will still dissolve the sample, and inject the smallest possible volume.

    • Reduce Sample Concentration/Volume: Dilute your sample or reduce the injection volume. Perform a dilution series (e.g., 10x, 50x, 100x) to see if the peak shape improves.[14][15]

Problem 3: Insufficient or No Retention

The analyte peak elutes very early, at or near the solvent front (t₀).

  • Primary Causes:

    • Mobile Phase is Too Strong: The percentage of organic solvent (ACN or MeOH) is too high, causing the analyte to be flushed through the column without sufficient interaction with the stationary phase.

    • Analyte is Fully Ionized (at Low pH): In its protonated form, the analyte is highly polar and has less affinity for the non-polar C18 stationary phase.

  • Solutions:

    • Decrease Organic Solvent Percentage: Reduce the %ACN or %MeOH in your mobile phase. If running a gradient, make the initial conditions weaker (lower % organic).

    • Increase Mobile Phase pH: If you are operating at a low pH, consider moving to a higher pH (e.g., > 9, with a pH-stable column). This will neutralize the amine group, making the molecule more hydrophobic and significantly increasing its retention.[3][4][10]

Problem 4: Co-elution with Impurities

The analyte peak is not fully resolved from an adjacent impurity peak.

  • Primary Cause: The current conditions (mobile phase and stationary phase) do not provide enough selectivity for the two compounds.

  • Solutions (in order of ease):

    • Adjust Organic Ratio/Gradient Slope: First, try optimizing the gradient. A shallower gradient often improves the resolution of closely eluting peaks.

    • Change the Organic Solvent: Switch from Acetonitrile to Methanol (or vice-versa). This often produces significant changes in selectivity.

    • Adjust the pH: Changing the mobile phase pH can drastically alter the retention of ionizable impurities relative to your main analyte, often leading to successful separation.[1]

    • Change the Column: If mobile phase changes are insufficient, try a column with a different stationary phase (e.g., a Phenyl-Hexyl or a Pentafluorophenyl (PFP) phase) which offer different interaction mechanisms (like pi-pi interactions) than a standard C18.

Experimental Protocols & Visualizations

Protocol 1: Systematic Mobile Phase pH Scouting

This experiment is designed to quickly identify the optimal pH for robust separation and good peak shape.

  • Prepare Buffers: Prepare three different aqueous mobile phase buffers at pH 2.5, 4.5, and 9.5.

    • Buffer A (pH 2.5): 0.1% Formic Acid in Water.

    • Buffer B (pH 4.5): 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid.

    • Buffer C (pH 9.5): 10 mM Ammonium Acetate in Water, pH adjusted to 9.5 with Ammonium Hydroxide.

  • Column: Use a modern, high-quality C18 column (e.g., 100 x 4.6 mm, 3.5 µm). If testing pH 9.5, ensure the column is specified for high pH stability.

  • Mobile Phase B: 100% Acetonitrile.

  • Method: For each buffer, perform a fast gradient run.

    • Flow Rate: 1.0 mL/min

    • Gradient: 10% to 90% Acetonitrile over 10 minutes.

    • Detection: UV at a suitable wavelength (e.g., 275 nm).

    • Injection: Inject your sample under each of the three pH conditions.

  • Evaluate: Compare the chromatograms.

    • Note the retention time of the main peak at each pH.

    • Examine the peak shape (tailing factor) at each pH.

    • Observe the resolution between the main peak and any impurities. This data will clearly indicate which pH range provides the best overall chromatography.

Diagram: Logical Workflow for Mobile Phase Optimization

This diagram outlines the systematic process described in this guide.

MobilePhaseOptimization cluster_start Phase 1: Initial Setup cluster_eval Phase 2: Evaluation cluster_troubleshoot Phase 3: Troubleshooting & Optimization cluster_end Phase 4: Finalization Start Select C18 Column & Acetonitrile as Organic Solvent Initial_Run Perform Initial Scout Gradient (e.g., 50:50 ACN:Buffer @ pH 2.5) Start->Initial_Run Evaluate_Retention Is Retention Time Acceptable? Initial_Run->Evaluate_Retention Evaluate_PeakShape Is Peak Shape Good? (Tailing < 1.5) Evaluate_Retention->Evaluate_PeakShape Yes Adjust_Gradient Adjust Gradient Slope or % Organic Content Evaluate_Retention->Adjust_Gradient Troubleshoot_Tailing Address Tailing: Lower pH, Better Column Evaluate_PeakShape->Troubleshoot_Tailing No Final_Method Optimized Method Evaluate_PeakShape->Final_Method Yes Adjust_Gradient->Evaluate_Retention Troubleshoot_Tailing->Evaluate_PeakShape Troubleshoot_Resolution Address Poor Resolution: Change pH or Organic Solvent (MeOH) Troubleshoot_Tailing->Troubleshoot_Resolution Troubleshoot_Resolution->Evaluate_PeakShape pH_Effect cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) LowPH Mobile Phase: pH 2.5 Analyte State: Protonated (BH⁺) (More Polar) Result: Shorter Retention Time, Improved Peak Shape HighPH Mobile Phase: pH 9.5 Analyte State: Neutral (B) (Less Polar) Result: Longer Retention Time Analyte Analyte: N-(5-amino-2-methoxyphenyl)-4- (2-methoxyethoxy)benzamide (pKa ≈ 4.5) Analyte->LowPH Ionized Analyte->HighPH Neutralized

Caption: Impact of mobile phase pH on the analyte's ionization and retention.

References
  • A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC Columns. [Link]

  • How to Select a Buffer for your HPLC Mobile Phase? - Axion Labs. Axion Labs. [Link]

  • Choosing the Right Buffers for Mobile Phase. Phenomenex. [Link]

  • HPLC Buffer Mobile Phase Considerations | Guide. SCION Instruments. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek, Inc.. [Link]

  • HPLC Tech Tip: Basic Analytes and High pH. Phenomenex. [Link]

  • Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography. DergiPark. [Link]

  • Exploring the Role of pH in HPLC Separation. Veeprho. [Link]

  • Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Longdom Publishing. [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Persee. [Link] 14.T[11]roubleshooting HPLC- Fronting Peaks. Restek Resource Hub. [Link]

  • Analytical Method Validation of Ranolazine tablets by RP-HPLC. Asian Journal of Pharmaceutical Analysis. [Link]

  • Understanding Peak Fronting in HPLC. Phenomenex. [Link]

  • Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Chiang Mai Journal of Science. [Link]

  • (PDF) Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. ResearchGate. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • (PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate. [Link]

  • Analysis of Six Aromatic Amines Using a Core Enhanced Technology Accucore HPLC Column. LabRulez LCMS. [Link]

Sources

Optimization

Technical Support Center: Crystallization of N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide

Welcome to the technical support center for N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common crystallization challenges with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your experimental decisions.

Introduction to Crystallization Challenges

N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide, like many benzamide derivatives, presents a unique set of challenges during crystallization. These molecules often exhibit a propensity for polymorphism, where they can exist in multiple crystalline forms with different physicochemical properties such as solubility and stability.[1][2][3][4] Furthermore, issues like oiling out, poor crystal quality, and inconsistent results are common hurdles. This guide provides a structured, question-and-answer approach to systematically address these problems.

The amphiphilic nature of benzamide derivatives, possessing both hydrophilic (amide) and hydrophobic (phenyl rings) regions, contributes to complex intermolecular interactions, including hydrogen bonding and π-π stacking.[5][6] These interactions are highly sensitive to the crystallization environment, making the process highly dependent on factors like solvent choice, temperature, and the presence of impurities.[7][]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound is "oiling out" and not forming crystals. What is happening and how can I fix it?

A1: "Oiling out," or liquid-liquid phase separation (LLPS), occurs when the solute concentration is so high that it separates from the solution as a liquid phase rather than a solid crystal.[4][9] This is often due to excessively high supersaturation or rapid cooling.

Causality: The system tries to relieve the high supersaturation by forming a dense, disordered liquid phase because the molecules don't have enough time or the right conditions to arrange themselves into an ordered crystal lattice. Impurities can also lower the compound's melting point, increasing the likelihood of oiling out.[4]

Troubleshooting Protocol:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to reduce the overall concentration.

  • Slow Down the Cooling Process:

    • Allow the solution to cool to room temperature slowly on the benchtop.

    • For even slower cooling, insulate the flask (e.g., with glass wool) or use a programmable cooling bath.

  • Consider a Different Solvent System: The current solvent may be too good, leading to very high solubility. Experiment with a solvent system where the compound has slightly lower solubility. Refer to the solvent properties table below for guidance.

  • Seeding: Introduce a small seed crystal at a temperature just below the saturation point. This provides a template for ordered crystal growth, bypassing the kinetic barrier to nucleation.[10]

Q2: I'm getting very fine needles or a powder instead of well-defined crystals. How can I improve crystal quality?

A2: The formation of small, needle-like crystals or a powder is typically a result of rapid nucleation from a highly supersaturated solution.[4][]

Causality: When supersaturation is very high, a large number of crystal nuclei form simultaneously. These nuclei then compete for the available solute, leading to rapid growth but with insufficient time for each crystal to develop into a larger, more ordered form. Some benzamide molecules are inherently prone to forming disordered crystals under certain conditions.[4]

Solutions to Improve Crystal Habit:

  • Reduce Supersaturation:

    • Use a more dilute solution.

    • Employ a slower method of achieving supersaturation, such as slow solvent evaporation or vapor diffusion against an anti-solvent.

  • Optimize Solvent Choice: A solvent that promotes slower crystal growth can lead to better quality crystals. Sometimes a mixture of solvents provides the ideal balance of solubility.

  • Minimize Disturbances: Ensure the crystallization vessel is kept in a vibration-free environment during the initial stages of crystal growth.

Below is a workflow to guide your optimization process.

G cluster_0 Troubleshooting Poor Crystal Quality Start Poor Crystal Quality (Needles/Powder) Check_Supersaturation Is Supersaturation Too High? Start->Check_Supersaturation Reduce_Conc Reduce Concentration (More Solvent) Check_Supersaturation->Reduce_Conc Yes Solvent_System Optimize Solvent System Check_Supersaturation->Solvent_System No Slow_Cooling Slow Down Cooling Rate Reduce_Conc->Slow_Cooling Change_Method Try Slow Evaporation or Vapor Diffusion Slow_Cooling->Change_Method Change_Method->Solvent_System Good_Crystals High-Quality Crystals Solvent_System->Good_Crystals G cluster_1 Anti-Solvent Crystallization Workflow Start Dissolve Compound in 'Good' Solvent Add_Anti_Solvent Slowly Add 'Poor' Solvent (Anti-Solvent) Start->Add_Anti_Solvent Check_Turbidity Solution Becomes Turbid? Add_Anti_Solvent->Check_Turbidity Check_Turbidity->Add_Anti_Solvent No, Continue Adding Add_Solvent Add a Few Drops of 'Good' Solvent to Clarify Check_Turbidity->Add_Solvent Yes Stand Cover and Let Stand Undisturbed Add_Solvent->Stand Harvest Harvest Crystals Stand->Harvest

Caption: A step-by-step workflow for the anti-solvent crystallization method.

Characterization of Crystalline Forms

It is essential to characterize the solid form you have obtained to ensure you have the desired polymorph and to maintain batch-to-batch consistency.

Table 2: Key Analytical Techniques for Crystal Characterization

TechniqueInformation ProvidedPurpose in Troubleshooting
Powder X-ray Diffraction (PXRD) Provides a unique "fingerprint" of the crystal lattice. [11][12]The primary tool for identifying the polymorphic form and assessing phase purity. Inconsistent PXRD patterns between batches indicate polymorphism.
Differential Scanning Calorimetry (DSC) Measures thermal events, such as melting point and phase transitions, as a function of temperature. [13]Different polymorphs will often have different melting points. Can be used to detect impurities which may broaden or depress the melting peak.
Thermogravimetric Analysis (TGA) Measures changes in mass as a function of temperature.Useful for identifying the presence of solvates (solvent trapped in the crystal lattice) or hydrates.
Optical Microscopy / SEM Visualizes crystal morphology (shape and size). [13]Allows for a qualitative assessment of crystal quality. Can reveal issues like agglomeration or the presence of fines.

This comprehensive guide should provide a strong foundation for tackling the crystallization challenges of N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide. Remember that crystallization is often an empirical science, and a systematic, well-documented approach is key to success.

References

  • ResearchGate. Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents.
  • ACS Publications. Disorderly Conduct of Benzamide IV: Crystallographic and Computational Analysis of High Entropy Polymorphs of Small Molecules | Crystal Growth & Design.
  • PMC.
  • MDPI. Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. MDPI; 2024.
  • Sigma-Aldrich. N-(4-Amino-2,5-diethoxyphenyl)benzamide 120-00-3. Sigma-Aldrich;
  • RSC Publishing. Analysis of the molecular interactions governing the polymorphism of benzamide – a guide to syntheses?. RSC Publishing; 2013.
  • Google Patents. US4109093A - Process for making 2-(4'-aminophenyl) 5-amino benzimidazole.
  • MDPI. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI; 2021.
  • ResearchGate. (PDF) Crystal structure of 2-amino-N-(4-methoxyphenyl)benzamide, C14H14N2O2.
  • MDPI.
  • Benchchem.
  • PubChem - NIH. CP-457920 | C18H17N3O3 | CID 9831581. PubChem;
  • ACS Publications. Polymorphic Diversity: N-Phenylbenzamide as a Possible Polymorphophore | Crystal Growth & Design.
  • International Journal of Exploring Emerging Trends in Engineering (IJEETE).
  • Benchchem. Solubility Profile of 5-Amino-2-methoxyphenol: A Technical Guide. Benchchem;
  • Benchchem. Technical Support Center: 2-(Phenylamino)
  • Micropore Technologies. Active Pharmaceutical Ingredient (API)
  • ResearchGate. Analysis of the molecular interactions governing the polymorphism of benzamide - a guide to syntheses? | Request PDF.
  • CRYSTAL CHARACTERIZ
  • Google Patents. WO2003106440A2 - Process for the synthesis of a benzamide derivative.
  • BOC Sciences. Crystallization of APIs: Methods and Challenges. BOC Sciences;
  • ChemicalBook. 2-AMINO-N-(2-METHYLPHENYL)BENZAMIDE | 4943-85-5. ChemicalBook; 2026.
  • PMC.
  • N-(4-Amino-5-chloro-2-methoxyphenyl)
  • MDPI. Surfactant Provided Control of Crystallization Polymorphic Outcome and Stabilization of Metastable Polymorphs of 2,6-Dimethoxyphenylboronic Acid. MDPI; 2022.
  • Benchchem. An In-depth Technical Guide to the Synthesis of 2-amino-N-(4-methylphenyl)benzamide. Benchchem;
  • Screening and Formation Thermodynamics of Co-Crystal: Salicyclic Acid-Benzamide Co-Crystal System Case Study. 2024.
  • PMC. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. PMC; 2024.
  • Cambridge Core. Effects of impurities and their redistribution during recrystallization of ice crystals | Journal of Glaciology. Cambridge Core; 2017.
  • Materia Nova – innovation center. Crystal structure analysis / crystallographic characterization.
  • Syrris.
  • CrystEngComm (RSC Publishing). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm; 2022.
  • Benzamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(4-nitrophenyl)azo]phenyl]- (BANAP). 2009.
  • CEPAC. From form to function: Crystallization of active pharmaceutical ingredients. CEPAC; 2008.
  • ACS Publications. The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model.
  • Google Patents. US20080319225A1 - Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide.
  • PubChem. 4-amino-2-methoxy-N-(3-methoxyphenyl)benzamide | C15H16N2O3. PubChem;
  • IntechOpen.
  • PMC.

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Troubleshooting

Minimizing impurities in N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide scale-up

Technical Support Center: N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide A Guide to Minimizing Impurities During Process Scale-Up Welcome to the technical support guide for the synthesis and purification of N-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide

A Guide to Minimizing Impurities During Process Scale-Up

Welcome to the technical support guide for the synthesis and purification of N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide. As a Senior Application Scientist, my goal is to provide you with actionable insights and robust methodologies to anticipate and resolve impurity-related challenges during the critical scale-up phase of your project. This guide is structured as a dynamic troubleshooting resource, moving beyond simple protocols to explain the underlying chemical principles that govern impurity formation and control.

Troubleshooting Guide: From Lab Bench to Pilot Plant

This section addresses specific, common issues encountered during the scale-up of the target molecule's synthesis. The typical synthetic route involves the acylation of 5-amino-2-methoxyaniline with an activated form of 4-(2-methoxyethoxy)benzoic acid.

Issue 1: Incomplete Reaction & High Levels of Starting Material Impurities

Q1: My HPLC analysis shows >2% of unreacted 5-amino-2-methoxyaniline and/or 4-(2-methoxyethoxy)benzoic acid in the crude product after scale-up, whereas lab-scale batches were clean. What's happening?

A1: This is a classic scale-up challenge often rooted in inadequate mixing and heat transfer. On a larger scale, reactant concentration gradients and temperature differentials can create "dead spots" where the reaction kinetics are significantly slower.

Causality: The amide bond formation is a bimolecular reaction. If the activated carboxylic acid (e.g., the acid chloride) and the amine are not brought into contact efficiently, the reaction will be incomplete. Furthermore, poor heat dissipation can lead to localized overheating, potentially degrading the activated acid before it can react.

Troubleshooting Protocol:

  • Mixing & Mass Transfer Analysis:

    • Action: Evaluate the efficiency of your reactor's agitation system. For larger volumes, a simple magnetic stirrer is insufficient. Mechanical stirring with appropriate impeller design (e.g., pitched-blade turbine) is necessary to ensure homogeneity.

    • Verification: Use in-process control (IPC) samples taken from different locations in the reactor (top, bottom, near the wall) to check for uniform conversion by HPLC.

  • Controlled Reagent Addition:

    • Action: Instead of adding the acylating agent (e.g., 4-(2-methoxyethoxy)benzoyl chloride) all at once, add it portion-wise or as a slow, continuous feed below the surface of the amine solution. This maintains a low, steady concentration of the electrophile, preventing side reactions and ensuring it reacts before potential degradation.

  • Temperature Monitoring:

    • Action: Ensure your temperature probe is placed correctly to reflect the internal bulk temperature, not the jacket temperature. On scale, there can be a significant lag.

    • Verification: Log the internal temperature throughout the addition and reaction period to ensure there are no significant exotherms that were not observed on the lab scale.

Issue 2: Formation of a High Molecular Weight Impurity, Tentatively Identified as a Di-acylated Byproduct

Q2: During scale-up, a new impurity with a mass consistent with the di-acylated product of 5-amino-2-methoxyaniline appears. How can I prevent this?

A2: The starting material, 5-amino-2-methoxyaniline, is a diamine. While the amino group ortho to the methoxy group is less nucleophilic due to steric hindrance, high local concentrations of the highly reactive acylating agent or elevated temperatures can force a second acylation, leading to the formation of N1,N4-bis(4-(2-methoxyethoxy)benzoyl)-2-methoxybenzene-1,4-diamine.

Control Strategy:

  • Reverse Addition: Add the diamine solution to the activated acid. While counterintuitive for some processes, in this case, it ensures the amine is always the limiting reagent at the point of reaction, making di-acylation statistically less likely.

  • Stoichiometric Control: Use a slight excess (e.g., 1.05 equivalents) of the diamine relative to the acylating agent. This will leave a small amount of unreacted amine, which is generally easier to remove during purification than the structurally similar di-acylated impurity.

  • Temperature Management: Keep the reaction temperature as low as reasonably possible to slow the rate of the less favorable second acylation. A target of 0-10 °C during the addition phase is a good starting point.

cluster_main Impurity Formation: Di-acylation Pathway cluster_control Control Parameters SM1 5-amino-2-methoxyaniline Product Desired Product (Mono-acylated) SM1->Product 1st Acylation (Fast, Desired) RA 4-(2-methoxyethoxy)benzoyl Chloride (Acylating Agent) RA->Product Impurity Di-acylated Impurity RA->Impurity Product->Impurity 2nd Acylation (Slow, Undesired) Temp Low Temperature Temp->Impurity Inhibits Conc Slow Addition (Low [RA]) Conc->Impurity Inhibits Stoich Amine Excess Stoich->Impurity Inhibits

Caption: Logical diagram of di-acylation impurity formation and key control points.

Frequently Asked Questions (FAQs)

Q3: What are the critical process parameters (CPPs) I should focus on during the scale-up of the amidation reaction?

A3: Based on the chemistry, the following CPPs are vital:

  • Temperature: Directly impacts reaction rate and impurity formation (di-acylation, degradation).

  • Reagent Stoichiometry: The molar ratio of amine to the acylating agent is critical for maximizing yield and minimizing starting material and di-acylated impurities.

  • Addition Rate/Time: Controls the instantaneous concentration of the electrophile, influencing selectivity and managing the reaction exotherm.

  • Agitation Speed (RPM): Essential for ensuring homogeneity and efficient heat/mass transfer. This parameter often requires significant adjustment during scale-up.

Q4: What analytical methods are recommended for IPC and final product release?

A4: A multi-faceted approach is necessary, as mandated by regulatory bodies like the ICH.[1]

  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity analysis and impurity quantification. A stability-indicating reverse-phase method should be developed and validated.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Crucial during development and for investigating unknown impurities. It provides molecular weight data essential for tentative identification.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural elucidation of the final product and any isolated, significant impurities.[4]

  • Gas Chromatography (GC): Used to quantify residual solvents in the final Active Pharmaceutical Ingredient (API).

  • Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC): To characterize the solid-state properties and determine solvent/water content.

Parameter Recommended Technique Purpose
Purity & Impurity ProfileHPLC-UVQuantify known and unknown impurities.
Impurity IdentificationLC-MS, NMRDetermine the structure of process impurities and degradants.
Residual SolventsHeadspace GC-MSEnsure solvent levels are below ICH limits.
AssayHPLC or TitrationDetermine the potency of the final product.

Q5: My crude product is an oil/gummy solid, making purification difficult. What purification strategies are suitable for large-scale production?

A5: This is a common issue when impurities suppress the crystallinity of the desired compound. The primary goal for scale-up is to develop a robust crystallization procedure, as chromatography is often economically unviable for large quantities.[4][5]

Start Crude Product (Oil or Gummy Solid) Sol_Screen Step 1: Anti-Solvent & Cooling Crystallization Screening Start->Sol_Screen Test Does it crystallize? Sol_Screen->Test Purify Step 2: Optimize Conditions (Temp Profile, Seeding, Aging) Test->Purify Yes Charcoal Alternative: Charcoal or Silica Plug Treatment Test->Charcoal No Filter_Dry Step 3: Isolate & Dry Crystalline Solid Purify->Filter_Dry Reattempt Re-attempt Crystallization Charcoal->Reattempt Reattempt->Sol_Screen

Caption: Troubleshooting workflow for developing a scalable crystallization protocol.

Experimental Protocol: Recrystallization Solvent Screening

  • Solubility Testing: Dissolve ~50 mg of the crude material in a minimal amount of various hot solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, acetonitrile).

  • Cooling: Allow the solutions to cool slowly to room temperature, then in an ice bath.

  • Observation: Note which solvents produce a crystalline solid versus an oil or no precipitate.

  • Anti-Solvent Strategy: For solvents where the product is highly soluble (e.g., dichloromethane, THF), try adding an anti-solvent (e.g., heptane, water) dropwise at room temperature until turbidity persists.

  • Optimization: Once a promising solvent or solvent/anti-solvent system is identified, optimize the process by adjusting the cooling rate, introducing seed crystals, and allowing for a sufficient "aging" time for crystal growth.

References

  • ResearchGate. (2026, February 9). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Retrieved from ResearchGate. [Link]

  • Google Patents. (n.d.). US20080319225A1 - Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterisation of process related impurity in bosentan monohydrate. Retrieved from JOCPR. [Link]

  • Google Patents. (n.d.). US4109093A - Process for making 2-(4'-aminophenyl) 5-amino benzimidazole.
  • Au-ther. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from Au-ther. [Link]

  • MDPI. (2024, January 4). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. Retrieved from MDPI. [Link]

  • NextSDS. (n.d.). N-(2-[(5-CHLORO-2-METHOXYPHENYL)AMINO]-4'-METHYL-4,5'-BI-1,3-THIAZOL-2'-YL)BENZAMIDE. Retrieved from NextSDS. [Link]

  • National Center for Biotechnology Information. (n.d.). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Retrieved from NCBI. [Link]

  • National Center for Biotechnology Information. (2020, September 21). New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. Retrieved from NCBI. [Link]

  • CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. Retrieved from CHIMIA. [Link]

  • PubMed. (2020, May 8). Targeted Amino Acid Substitution Overcomes Scale-Up Challenges with the Human C5a-Derived Decapeptide Immunostimulant EP67. Retrieved from PubMed. [Link]

  • Google Patents. (n.d.). RU2006123235A - METHOD FOR PRODUCING 5 (6) -AMINO-2- (4-AMINOPHENYL) BENZIMIDAZOLE.
  • protocols.io. (2019, November 3). 3XFlag-pATn5 Protein Purification and MEDS-loading (5x scale, 2L volume). Retrieved from protocols.io. [Link]

  • Frontiers. (2023, August 23). 4-Methoxy-2,2′-bipyrrole-5-carbaldehyde, a biosynthetic intermediate of bipyrrole-containing natural products from the Streptomyces culture, arrests the strobilation of moon jellyfish Aurelia coerulea. Retrieved from Frontiers. [Link]

  • Royal Society of Chemistry. (2023). Development of bioactive 2-substituted benzimidazole derivatives using an MnOx/HT nanocomposite catalyst. Retrieved from Dalton Transactions. [Link]

  • ChemRxiv. (n.d.). Large-Scale Amino-Mesyloxylation Using Tethered Nitreniums. Retrieved from ChemRxiv. [Link]

  • Research and Reviews in Pharmacy and Pharmaceutical Sciences. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from rroij.com. [Link]

Sources

Optimization

Troubleshooting poor cell permeability of N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide

Welcome to the Application Scientist Support Hub. This guide is specifically engineered for researchers experiencing significant drop-offs between biochemical potency and cellular efficacy when working with N-(5-amino-2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Hub. This guide is specifically engineered for researchers experiencing significant drop-offs between biochemical potency and cellular efficacy when working with N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide .

As a drug candidate or chemical probe, this molecule features a highly functionalized benzamide core. While these functional groups are excellent for target binding, they introduce complex physicochemical variables that frequently compromise intracellular accumulation. This guide will help you systematically diagnose, quantify, and overcome these permeability barriers.

Physicochemical Profiling & Causality

Before running in vitro assays, we must understand why this specific molecule resists membrane permeation. The compound possesses a primary aniline, a benzamide linker, and multiple ether oxygen atoms. These features directly dictate its behavior at the lipid-water interface.

Table 1: Structural Drivers of Poor Permeability

Structural FeaturePhysicochemical ImpactCausality & Permeability Consequence
Primary Aniline (-NH₂) High H-Bond Donor CountForms a dense hydration shell. The high desolvation energy required to shed water molecules severely restricts passive diffusion across the lipophilic bilayer[1].
Benzamide Core (-CONH-) High Polar Surface Area (PSA)Benzamide derivatives are widely recognized pharmacophores for ATP-binding cassette (ABC) transporters, making them prime targets for active efflux[2].
Methoxy/Ethoxy Ethers H-Bond AcceptorsIncreases the overall polarity. When combined with the benzamide core, it creates a spatial arrangement highly favorable for P-glycoprotein (P-gp) substrate recognition[3].
Frequently Asked Questions (FAQs)

Q: My compound shows an IC₅₀ of 10 nM in biochemical assays, but no activity in cell-based assays up to 10 µM. Is this definitely a permeability issue? A: Not definitively, but it is the most probable cause. A 1000-fold drop-off typically points to either poor cell permeability, rapid intracellular metabolism, or high non-specific binding to serum proteins in the assay media[4]. You must isolate permeability from metabolism using cell-free systems (like PAMPA) before proceeding to complex cellular models.

Q: How do I differentiate between poor passive diffusion and active efflux? A: You must run orthogonal assays. Use a Parallel Artificial Membrane Permeability Assay (PAMPA) to measure pure passive diffusion[5]. If the PAMPA apparent permeability ( Papp​ ) is high, but the Caco-2 Papp​ is low, your compound can cross lipid bilayers but is being actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP)[4].

Q: Why does N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide specifically trigger efflux pumps? A: P-glycoprotein (MDR1) contains a large, flexible binding pocket that preferentially binds hydrophobic molecules with spatially distributed hydrogen bond acceptors[3]. The methoxyethoxy tail and the benzamide carbonyl oxygen of your compound perfectly align with the P-gp binding pharmacophore, triggering ATP-dependent conformational changes that expel the drug[2].

Diagnostic Workflows

To prevent wasted resources, follow these logical decision trees to isolate the exact mechanism of your permeability failure.

Permeability_Triage Start Observe Low Cellular Efficacy (Suspect Permeability Issue) PAMPA 1. Run PAMPA Assay (Isolates Passive Diffusion) Start->PAMPA Caco2 2. Run Caco-2 Assay (Cellular Permeability & Efflux) Start->Caco2 LowPAMPA Low PAMPA Papp (< 1 x 10^-6 cm/s) PAMPA->LowPAMPA HighPAMPA High PAMPA Papp (> 10 x 10^-6 cm/s) PAMPA->HighPAMPA EffluxCheck Calculate Caco-2 Efflux Ratio (Papp B-A / Papp A-B) Caco2->EffluxCheck PhysChem Action: Optimize Chemistry (Reduce PSA, Mask H-Donors) LowPAMPA->PhysChem Poor passive diffusion HighPAMPA->EffluxCheck Good passive, poor cellular EffluxHigh Efflux Ratio > 2.0 (Active Efflux Confirmed) EffluxCheck->EffluxHigh EffluxLow Efflux Ratio < 2.0 (No Significant Efflux) EffluxCheck->EffluxLow PgpInhibitor Action: Co-dose with P-gp Inhibitor (Verapamil) EffluxHigh->PgpInhibitor Metabolism Action: Check Intracellular Metabolism or Lysosomal Trapping EffluxLow->Metabolism

Diagnostic workflow for isolating passive diffusion vs. active efflux mechanisms.

Table 2: Diagnostic Matrix for Permeability Troubleshooting

PAMPA Papp​ Caco-2 Papp​ (A-B)Efflux Ratio (B-A/A-B)Primary DiagnosisRecommended Action
Low Low ~1.0Poor Passive PermeabilityImplement a prodrug strategy to mask the primary aniline.
High Low > 2.0 Active Efflux (P-gp/BCRP)Co-dose with a P-gp inhibitor; modify the methoxyethoxy tail[6].
High High ~1.0High PermeabilityPermeability is fine. Investigate rapid compound degradation.
Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must include internal controls that validate the integrity of the assay system itself. If the controls fail, the data for N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide must be discarded.

Protocol A: Bidirectional Caco-2 Assay with Efflux Inhibition

This assay determines if your compound is a substrate for active transport[6][7].

Step 1: Monolayer Integrity Validation (Causality Check)

  • Action: Culture Caco-2 cells on polycarbonate Transwell inserts for 21 days. Before the assay, measure the Transepithelial Electrical Resistance (TEER).

  • Causality: TEER ensures the tight junctions between cells are fully formed. If TEER is < 200 Ω·cm², the monolayer is compromised. Your compound will leak through the paracellular space, giving a false-positive high permeability reading[1].

Step 2: Dosing & Bidirectional Sampling

  • Action: Prepare the benzamide compound at 10 µM in HBSS buffer (pH 7.4).

  • Apical to Basolateral (A-B): Add compound to the top chamber. Sample the bottom chamber at 30, 60, 90, and 120 minutes.

  • Basolateral to Apical (B-A): Add compound to the bottom chamber. Sample the top chamber at the same intervals.

Step 3: P-glycoprotein (P-gp) Inhibition

  • Action: Run a parallel set of wells where 50 µM Verapamil or Elacridar (known P-gp inhibitors) is co-administered with your compound[3].

  • Causality: If the Efflux Ratio ( Papp​ B-A / Papp​ A-B) is > 2.0 in Step 2, but drops to ~1.0 in the presence of Verapamil, you have definitively proven that P-gp is the cause of your poor cellular efficacy[6].

Step 4: Mass Balance Calculation (Self-Validation)

  • Action: Calculate the total mass of the compound recovered from both chambers plus the cell lysate at 120 minutes.

  • Causality: Total recovery must be > 80%. If recovery is low, the compound is either precipitating out of solution, binding non-specifically to the plastic Transwell, or being metabolized by Caco-2 intracellular enzymes[4].

Caco2_Workflow Prep Culture Caco-2 (21 Days) TEER Measure TEER (Must be > 200 Ω·cm²) Prep->TEER Dose Dose A-B and B-A (10 µM Compound) TEER->Dose Inhibitor Parallel Run: Co-dose Verapamil Dose->Inhibitor Test for P-gp Sample Sample Opposite Chamber (up to 2h) Dose->Sample Inhibitor->Sample LCMS LC-MS/MS Quantification & Mass Balance Check Sample->LCMS

Bidirectional Caco-2 assay workflow incorporating P-glycoprotein inhibition and validation.

Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Use this to isolate passive diffusion from biological variables[5].

Step 1: Artificial Membrane Preparation

  • Action: Coat a 96-well filter plate with a 20% solution of lecithin in dodecane to simulate the hydrophobic core of a lipid bilayer[1].

Step 2: Dosing & Incubation

  • Action: Add the benzamide compound to the donor compartment. Add fresh buffer to the acceptor compartment. Incubate for 5 hours at room temperature.

  • Self-Validation: Include Propranolol (high permeability control) and Atenolol (low permeability control). If Propranolol fails to cross the membrane, the lipid mixture was applied too thickly, and the assay must be repeated.

Step 3: Analysis

  • Causality: Because PAMPA lacks efflux transporters and metabolizing enzymes, a low Papp​ here definitively proves that the compound's polarity (driven by the aniline and ethers) is too high for passive membrane partitioning[4].

References
  • Technical Support Center: Overcoming Poor Permeability of Small Molecule Agonists in Cell-Based Assays - Benchchem.
  • Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC.
  • Technical Support Center: Overcoming Poor Cell Permeability of Novel Therapeutic Compounds - Benchchem.
  • Discovery of Novel N-(Anthracen-9-ylmethyl)
  • Best practices in current models mimicking drug permeability in the gastrointestinal tract - Department of Chemical and Pharmaceutical Engineering.
  • The importance of permeability screening in drug discovery process: PAMPA, Caco-2 and rat everted gut assays - ResearchG
  • Small and Innovative Molecules as New Str
  • Rational Use of in Vitro P-glycoprotein Assays in Drug Discovery - ResearchG

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Reference Data & Comparative Studies

Validation

Cross-validation of analytical methods for N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide

A Comparative Guide to the Cross-Validation of Analytical Methods for N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide Authored by: A Senior Application Scientist Abstract The development of robust and reliable a...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Cross-Validation of Analytical Methods for N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide

Authored by: A Senior Application Scientist

Abstract

The development of robust and reliable analytical methods is a cornerstone of pharmaceutical development and quality control. For a novel compound such as N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide, ensuring the accuracy and consistency of analytical data across different platforms is paramount. This guide provides an in-depth comparison and cross-validation of two distinct analytical methods: a stability-indicating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, ideal for routine quality control, and a highly sensitive Ultra-Performance Liquid Chromatography with tandem Mass Spectrometry (UPLC-MS/MS) method, suited for trace-level quantification in complex matrices. We will explore the causality behind experimental choices, present detailed validation protocols in accordance with International Council for Harmonisation (ICH) guidelines, and demonstrate the cross-validation process to ensure data interchangeability.

Introduction: The Imperative for Method Cross-Validation

N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide is a complex benzamide derivative with multiple functional groups, including a primary aromatic amine, ether linkages, and a substituted phenyl ring. These features make it a promising scaffold in drug discovery but also present unique challenges for analytical characterization. In a typical drug development lifecycle, different analytical methods may be employed for various purposes. For instance, a simple, cost-effective HPLC-UV method is often used for routine release testing of the Active Pharmaceutical Ingredient (API), while a more sensitive and selective LC-MS/MS method is required for pharmacokinetic studies in biological fluids.[1]

When data from two or more analytical methods are to be compared or combined, for example, across different studies or from different laboratories, a cross-validation is essential.[2] The ICH M10 guideline on bioanalytical method validation underscores the necessity of cross-validation to demonstrate that the reported data are comparable, ensuring the integrity of regulatory submissions regarding safety, efficacy, and labeling.[2] This guide will first establish two fully validated methods and then detail the procedure for their cross-validation.

Method 1: Stability-Indicating HPLC-UV for Routine Quality Control

An ideal QC method must be precise, accurate, and, most importantly, stability-indicating. A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[3] To achieve this, forced degradation studies are performed as mandated by ICH Q1A(R2) guidelines.[4]

Forced Degradation Study

Forced degradation studies were conducted to intentionally break down the API under exaggerated conditions, thereby identifying potential degradation pathways and ensuring the analytical method can resolve the API from any degradants formed.[4][5]

Protocol:

  • Acid Hydrolysis: API solution in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: API solution in 0.1 M NaOH at 60°C for 12 hours.

  • Oxidative Degradation: API solution in 3% H₂O₂ at room temperature for 6 hours.[4]

  • Thermal Degradation: Solid API stored at 105°C for 48 hours.[6]

  • Photolytic Degradation: API solution exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).

Results: Significant degradation was observed under acidic and oxidative conditions, with minor degradation under basic hydrolysis. The developed HPLC-UV method successfully resolved the parent peak from all degradation product peaks, proving its specificity and stability-indicating nature.

HPLC-UV Method Protocol

The following protocol was developed for the quantitative analysis of N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide. The choice of a C18 column is based on the non-polar benzamide core, while the mobile phase composition ensures adequate retention and peak shape.[7]

Table 1: HPLC-UV Chromatographic Conditions

ParameterSpecification
HPLC System Standard HPLC with UV-Vis Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30°C
Detection λ 254 nm
Run Time 15 minutes
Method Validation (ICH Q2(R2))

The method was validated according to ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[8][9]

Table 2: Summary of HPLC-UV Method Validation Data

ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.9990.9995 (Range: 1-100 µg/mL)
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD) Repeatability ≤ 2.0%0.85%
Intermediate Precision ≤ 2.0%1.21%
Specificity No interference at analyte retention timePassed (Forced Degradation)
LOD Signal-to-Noise Ratio ≥ 3:10.2 µg/mL
LOQ Signal-to-Noise Ratio ≥ 10:10.7 µg/mL
Robustness % RSD ≤ 2.0%Passed (Variations in flow rate, temp)

Method 2: High-Sensitivity UPLC-MS/MS for Bioanalysis

For applications requiring higher sensitivity and selectivity, such as quantifying low concentrations of the drug in biological matrices, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[1][10] UPLC technology offers faster run times and better resolution compared to traditional HPLC.

Rationale for Method Choices

Positive mode Electrospray Ionization (ESI) was selected because the primary aromatic amine group on the molecule is readily protonated, leading to a strong signal. A Multiple Reaction Monitoring (MRM) experiment enhances selectivity by monitoring a specific precursor-to-product ion transition.

UPLC-MS/MS Method Protocol

Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a new vial for injection.[1]

Table 3: UPLC-MS/MS Chromatographic and MS Conditions

ParameterSpecification
LC System ACQUITY UPLC H-Class or equivalent
Column ACQUITY UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Gradient 10% B to 90% B in 2.5 min, hold 0.5 min, re-equilibrate
Run Time 4.0 minutes
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Positive
MRM Transition To be determined experimentally (e.g., [M+H]⁺ → fragment)
Method Validation (ICH M10)

The method was validated according to ICH M10 guidelines for bioanalytical methods.[11]

Table 4: Summary of UPLC-MS/MS Method Validation Data

ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.9950.9981 (Range: 0.1-200 ng/mL)
Accuracy (% Recovery) 85.0% - 115.0% (LLOQ: 80-120%)92.5% - 108.3%
Precision (% RSD) Within-run & Between-run ≤ 15% (LLOQ: ≤ 20%)Within-run: 4.5%, Between-run: 7.8%
Selectivity No significant interference at analyte RTPassed
Matrix Effect CV of IS-normalized matrix factor ≤ 15%8.2%
LLOQ 0.1 ng/mL
Dilution Integrity Within ±15% of nominal concentrationPassed

Cross-Validation of HPLC-UV and UPLC-MS/MS Methods

Objective and Experimental Design

The objective is to demonstrate the comparability of results obtained from the validated HPLC-UV and UPLC-MS/MS methods.[2] This is crucial if, for example, the HPLC method is used to determine the concentration of a stock solution which is then used to spike plasma samples analyzed by the UPLC-MS/MS method.

Experimental Protocol:

  • Prepare a bulk sample of N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Prepare three concentration levels from this bulk sample: Low, Medium, and High, covering the overlapping range of both methods (e.g., 1 µg/mL, 10 µg/mL, 50 µg/mL).

  • Analyze six replicates of each concentration level using both the validated HPLC-UV and UPLC-MS/MS methods.

  • Calculate the mean concentration and %RSD for each level from each method.

  • Calculate the percentage difference between the mean concentrations obtained from the two methods.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Evaluation P1 Prepare Bulk Stock Solution P2 Create 3 QC Levels (Low, Medium, High) P1->P2 P3 Prepare 6 Replicates per QC Level P2->P3 A1 Analyze Replicates by HPLC-UV Method P3->A1 A2 Analyze Replicates by UPLC-MS/MS Method P3->A2 D1 Calculate Mean & %RSD for HPLC-UV Results A1->D1 D2 Calculate Mean & %RSD for UPLC-MS/MS Results A2->D2 D3 Calculate % Difference between Methods D1->D3 D2->D3 D4 Compare to Acceptance Criteria D3->D4

Caption: Workflow for the cross-validation of two analytical methods.
Results and Interpretation

While ICH M10 deliberately omits prescriptive acceptance criteria for cross-validation to avoid a simple "pass/fail" mentality, the goal is to understand and document the relationship between the methods.[2] A common industry practice is to consider a percentage difference of ≤ 20% as indicative of acceptable agreement between methods.

Table 5: Comparative Results for Method Cross-Validation

QC Level (Nominal Conc.)Mean Conc. by HPLC-UV (µg/mL)Mean Conc. by UPLC-MS/MS (µg/mL)% Difference
Low (1 µg/mL) 1.030.95-8.1%
Medium (10 µg/mL) 10.119.89-2.2%
High (50 µg/mL) 49.7551.02+2.5%

The percentage differences between the two methods are well within the commonly accepted range, demonstrating a strong correlation. This provides confidence that data generated by either method on the same sample are comparable and interchangeable for their respective intended uses.

Discussion and Recommendations

This guide has detailed the validation of two distinct, fit-for-purpose analytical methods and their subsequent cross-validation.

  • The HPLC-UV method is demonstrated to be robust, linear, accurate, and stability-indicating. It is the recommended choice for routine analysis of API and drug product release, where analyte concentrations are high and the matrix is simple. Its primary advantages are cost-effectiveness and ease of implementation.[1][7]

  • The UPLC-MS/MS method provides superior sensitivity and selectivity, with a much lower limit of quantitation. This method is indispensable for studies involving complex biological matrices like plasma or for the detection of trace-level impurities.[10]

The successful cross-validation confirms that no significant systemic bias exists between the two methods. This allows for a flexible, yet controlled, analytical strategy throughout the drug development pipeline. For example, the HPLC method can be used to certify the concentration of reference standards that are subsequently used to prepare calibration curves for the UPLC-MS/MS bioanalytical method.

G cluster_dev Drug Development Lifecycle cluster_methods Recommended Analytical Method API API & Drug Product (High Concentration) HPLC HPLC-UV Method (Robust, Cost-Effective QC) API->HPLC Primary Use Bio Bioanalytical Studies (Low Concentration, Complex Matrix) UPLC UPLC-MS/MS Method (Sensitive, Selective) Bio->UPLC Primary Use HPLC->UPLC Cross-Validated (Ensures Data Comparability)

Caption: Logical relationship for method selection and cross-validation.

Conclusion

The cross-validation of analytical methods is a critical regulatory requirement and a fundamental component of good scientific practice in the pharmaceutical industry. By developing and validating both an HPLC-UV and a UPLC-MS/MS method for N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide, we have established a comprehensive analytical toolkit for this compound. The successful cross-validation demonstrates the interchangeability of these methods, ensuring data integrity and consistency from early-stage development through to clinical studies.

References

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Comparative

A Comparative Guide to the Structural Activity Relationship (SAR) of Benzamide Derivatives, with a Focus on N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds with applications ranging from anticancer to antimicrobial and enzyme inhibitio...

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Author: BenchChem Technical Support Team. Date: March 2026

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds with applications ranging from anticancer to antimicrobial and enzyme inhibition.[1] This guide provides a comprehensive analysis of the structural activity relationships (SAR) of this versatile class of molecules. While specific experimental data for N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide is not extensively available in the current literature, we will dissect its structure to postulate its potential activity based on established SAR principles derived from a wide array of analogous compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced relationships between the structure of benzamide derivatives and their biological function.

Deconstructing the Core Moiety: N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide

To understand the potential biological activity of our title compound, we can break it down into three key structural components:

  • The N-Aryl Substituent (Aniline Moiety): The N-(5-amino-2-methoxyphenyl) group. The presence and position of the amino (-NH2) and methoxy (-OCH3) groups on this phenyl ring are critical. The amino group can act as a hydrogen bond donor and a basic center, while the methoxy group is a hydrogen bond acceptor and can influence the overall electronics and lipophilicity of the molecule.

  • The Benzamide Linker: The central -C(=O)NH- group. This amide bond is a rigid, planar unit that provides a stable connection between the two aryl rings. The hydrogen on the amide nitrogen is a key hydrogen bond donor, and the carbonyl oxygen is a prominent hydrogen bond acceptor, both of which are crucial for receptor binding.

  • The Benzoyl Substituent: The 4-(2-methoxyethoxy)benzoyl group. The substituent at the 4-position of the benzoyl ring significantly impacts the molecule's properties. The 2-methoxyethoxy group is a flexible, polar chain that can engage in hydrogen bonding and influence solubility and pharmacokinetic properties.

Postulated Structural Activity Relationship (SAR)

Based on the analysis of a broad range of benzamide derivatives, we can hypothesize the following SAR for N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide:

  • The amino group on the N-phenyl ring could be crucial for forming key interactions with a biological target, potentially mimicking the interactions of endogenous ligands. Its position (meta to the amide linkage) will dictate the geometry of this interaction.

  • The methoxy group on the N-phenyl ring, being ortho to the amide linkage, can influence the conformation of the molecule through steric effects and intramolecular hydrogen bonding, potentially pre-organizing the molecule for optimal binding.

  • The amide linker is expected to be a primary site of interaction, forming hydrogen bonds with the backbone or side chains of amino acid residues in a target protein.

  • The 4-(2-methoxyethoxy) group on the benzoyl ring likely extends into a solvent-exposed region or a specific sub-pocket of the binding site. Its flexibility and hydrogen bonding capacity could contribute to both potency and favorable pharmacokinetic properties.

A Comparative Analysis of Benzamide SAR Across Different Therapeutic Areas

The versatility of the benzamide scaffold is evident from its diverse biological activities. The following sections provide a comparative SAR analysis based on published experimental data for various classes of benzamide derivatives.

Anticancer Benzamides

Benzamide derivatives have shown significant promise as anticancer agents, often by inhibiting key enzymes or protein-protein interactions involved in cancer progression.

A study on bis-benzamides as inhibitors of the androgen receptor (AR)-coactivator interaction in prostate cancer revealed that a nitro group at the N-terminus of the bis-benzamide is essential for its biological activity.[2] This highlights the critical role of electron-withdrawing groups on the N-aryl ring in this specific context. In another series of tris-benzamides acting as estrogen receptor coregulator binding modulators , a hydroxyl group on a side chain was found to be critical for antiproliferative activity, demonstrating the importance of specific hydrogen bonding interactions.[3]

For a series of 4-methylbenzamide derivatives with anticancer activity , the nature of the substituent at the 4-position of the benzamide scaffold was found to significantly influence their potency.[4] For instance, compounds with a 2,6-dichloropurine moiety at this position showed potent activity against leukemia cell lines.[4] This indicates that this position can be modified to target specific pockets in enzymes like protein kinases.

Antimicrobial Benzamides

The benzamide scaffold is also a promising starting point for the development of novel antimicrobial agents.

In the development of benzodioxane-benzamides as FtsZ inhibitors for antibacterial applications, it was found that substitutions on the benzodioxane ring, which is analogous to the N-phenyl ring in our title compound, significantly influenced the antibacterial activity against both Gram-positive and Gram-negative bacteria.[5][6] This suggests that modifications on the N-aryl portion of the benzamide can be tuned to achieve a desired spectrum of activity.

Furthermore, a series of N-phenylbenzamides have been synthesized and shown to possess both antibacterial and antifungal activities.[7] The in silico and in vitro studies indicated that these compounds can inhibit the growth of Staphylococcus aureus, Escherichia coli, and Candida albicans.[7]

Enzyme Inhibitory Benzamides

Benzamides are well-known for their ability to inhibit a wide range of enzymes.

  • Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases) Inhibitors: In a series of sulfamoyl benzamide derivatives, substitutions on both the benzamide and sulfonamide moieties were found to be critical for potency and selectivity against different h-NTPDase isoforms.[8] For example, a 4-bromophenyl group on the benzamide nitrogen led to potent inhibition of h-NTPDase1 and h-NTPDase3.[8]

  • Cholinesterase Inhibitors: For the treatment of Alzheimer's disease, benzamide derivatives have been explored as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. The position of substituents on the N-phenyl ring was found to markedly influence the inhibitory activity and selectivity.[9]

  • Tyrosinase Inhibitors: Certain benzamide derivatives have shown potent tyrosinase inhibitory activity, with some compounds being more potent than the standard inhibitor kojic acid.[10]

  • Glycogen Phosphorylase Inhibitors: Novel benzamide derivatives have been identified as potent inhibitors of glycogen phosphorylase, with the most potent compound in one study having an IC50 of 2.68 µM.[11]

Data Presentation: Comparative Biological Activity of Benzamide Derivatives

The following table summarizes the biological activities of selected benzamide derivatives from the literature, showcasing the impact of structural modifications on their potency.

Compound ClassSpecific DerivativeBiological Target/ActivityIC50 Value (µM)Reference
Anticancer Bis-benzamide 14dProstate Cancer Cell Proliferation0.016[2]
Tris-benzamide 9fER+ Breast Cancer Cell Growth0.41[3]
4-Methylbenzamide 7K562 Leukemia Cell Line2.27[4]
Enzyme Inhibitors Sulfamoyl-benzamide 3ih-NTPDase12.88[8]
N,N′-(1,4-phenylene)bis(3-methoxybenzamide)Acetylcholinesterase (AChE)0.056[9][12]
N'-(benzoyloxy)benzamideTyrosinase2.5[10]
Benzamide derivative 4mGlycogen Phosphorylase a (GPa)2.68[11]
Antiviral 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e)Enterovirus 71 (EV71)5.7 - 12[13]

Experimental Protocols

The following are generalized protocols for the synthesis of benzamide derivatives and the evaluation of their biological activity.

General Synthesis of N-Phenylbenzamides

A common method for the synthesis of N-phenylbenzamides involves the coupling of a benzoic acid derivative with an aniline derivative.

Pathway: Acid Chloride Formation and Amidation

  • Acid Chloride Formation: The substituted benzoic acid (1 equivalent) is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., dichloromethane or toluene) to form the corresponding benzoyl chloride.[14][15] A catalytic amount of dimethylformamide (DMF) is often added.

  • Amidation: The resulting benzoyl chloride is then reacted with the substituted aniline (1-1.2 equivalents) in the presence of a base (e.g., triethylamine or pyridine) in an anhydrous solvent at room temperature or slightly elevated temperatures.[14] The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically washed with dilute acid, water, and brine. The organic layer is dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the pure N-phenylbenzamide.[14]

G cluster_0 Synthesis of N-Phenylbenzamides start Substituted Benzoic Acid + Thionyl Chloride step1 Formation of Benzoyl Chloride start->step1 Inert Solvent, cat. DMF step2 Reaction with Substituted Aniline step1->step2 Base (e.g., Triethylamine) step3 Work-up and Purification step2->step3 end Pure N-Phenylbenzamide step3->end

Caption: General workflow for the synthesis of N-phenylbenzamides.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a test compound.[4][16]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the benzamide derivative (typically in a series of dilutions) and a vehicle control (e.g., DMSO).

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for another 2-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).

  • Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the cell viability against the compound concentration.

G cluster_1 MTT Assay Workflow start Seed Cancer Cells in 96-well Plate step1 Treat with Benzamide Derivatives start->step1 step2 Incubate for 48-72 hours step1->step2 step3 Add MTT Reagent step2->step3 step4 Incubate for 2-4 hours step3->step4 step5 Solubilize Formazan Crystals step4->step5 step6 Measure Absorbance step5->step6 end Calculate IC50 Value step6->end

Caption: A simplified workflow for the in vitro MTT cytotoxicity assay.

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of benzamide derivatives against a specific enzyme. The specific reagents and conditions will vary depending on the enzyme being studied.[17]

  • Reagent Preparation: Prepare a buffer solution appropriate for the enzyme assay. Prepare a stock solution of the enzyme, the substrate, and the benzamide derivative (test inhibitor) in a suitable solvent (e.g., DMSO).

  • Assay Setup: In a microplate, add the assay buffer, the enzyme, and varying concentrations of the test inhibitor. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Incubation and Detection: Incubate the plate at the optimal temperature for the enzyme for a specific period. The reaction progress can be monitored continuously or stopped at a specific time point. The product formation or substrate depletion is measured using an appropriate detection method (e.g., absorbance, fluorescence, or luminescence).

  • Data Analysis: The enzyme activity is calculated for each inhibitor concentration relative to the positive control. The IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.

Conclusion

The benzamide scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. The structural activity relationships of these compounds are finely tuned by the nature and position of substituents on both the N-phenyl and benzoyl rings. While N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide remains a molecule with underexplored potential, the analysis of its structural features in the context of a vast body of literature on related compounds suggests it may possess interesting biological properties. The amino and methoxy groups on the N-phenyl ring, combined with the flexible and polar 2-methoxyethoxy group on the benzoyl ring, provide a unique combination of features that could be exploited for the design of novel therapeutic agents. Further synthesis and biological evaluation of this compound and its analogs are warranted to fully elucidate its pharmacological profile.

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  • Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study. (2024, May 13). MDPI. [Link]

  • SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. (n.d.). Europe PMC. [Link]

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC. (n.d.). PubMed Central. [Link]

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. (2013, March 21). MDPI. [Link]

  • Discovering benzamide derivatives as glycogen phosphorylase inhibitors and their binding site at the enzyme - PubMed. (2007, November 1). PubMed. [Link]

  • Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives - RSC Publishing. (2024, July 29). RSC Publishing. [Link]

  • Benzodioxane-benzamides as antibacterial agents: Computational and SAR studies to evaluate the influence of the 7-substitution i - AIR Unimi. (n.d.). AIR Unimi. [Link]

  • Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. (2023, February 1). Scilit. [Link]

  • (PDF) Benzimidazole derivatives as potent α-amylase inhibitors: synthesis, characterization and in vitro α-amylase inhibition. (2025, July 16). ResearchGate. [Link]

  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (2015, January 18). ResearchGate. [Link]

  • (PDF) Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2023, February 17). ResearchGate. [Link]

  • A Review on in-vitro Methods for Screening of Anticancer Drugs - ijpbs. (2020, April 1). International Journal of Pharma and Bio Sciences. [Link]

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Validation

A Comparative Benchmarking Guide: Evaluating N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide Against Standard c-Met/VEGFR2 Kinase Inhibitors

This guide provides a comprehensive framework for benchmarking the investigational compound, N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide (hereafter referred to as "Investigational Compound"), against establi...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for benchmarking the investigational compound, N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide (hereafter referred to as "Investigational Compound"), against established multi-kinase inhibitors. For the purpose of this guide, we will focus on a comparison with Cabozantinib , a potent, clinically approved inhibitor of both c-Met (Mesenchymal-Epithelial Transition factor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2).

The rationale for selecting these targets is grounded in their critical and often synergistic roles in tumor progression, angiogenesis, and metastasis.[1][2][3] Therefore, dual inhibition presents a compelling therapeutic strategy. This document is intended for researchers, scientists, and drug development professionals, offering objective, data-driven methodologies for a rigorous comparative analysis.

Section 1: Biochemical Potency and Selectivity Profiling

Expertise & Experience: The foundational step in characterizing any novel kinase inhibitor is to determine its direct enzymatic inhibitory activity in a purified, cell-free system. This approach isolates the interaction between the inhibitor and its target kinase, removing the complexities of cellular uptake, metabolism, and off-target pathway engagement. It provides the most direct measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50).

We will utilize a luminescence-based kinase assay, such as the ADP-Glo™ system, which quantifies kinase activity by measuring the amount of ADP produced during the phosphotransferase reaction. This method is highly sensitive, amenable to high-throughput screening, and offers a robust platform for comparing the potency of multiple compounds.[4]

Comparative Biochemical Potency Data
CompoundTarget KinaseAverage IC50 (nM)
Investigational Compound c-MetData to be determined
VEGFR2Data to be determined
Cabozantinib (Reference) c-Met1.3[5]
VEGFR20.035[5]

Table 1: A template for summarizing the biochemical potency of the Investigational Compound against Cabozantinib. Lower IC50 values indicate higher potency.

Experimental Protocol: In-Vitro Kinase Assay (ADP-Glo™)

This protocol outlines the procedure for determining the IC50 values of the test compounds against purified c-Met and VEGFR2 kinases.

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in Kinase Buffer (e.g., 40mM Tris, 20mM MgCl2, 0.1mg/ml BSA). The final concentrations of kinase and substrate must be optimized for linear reaction kinetics.

    • Prepare serial dilutions of the Investigational Compound and Cabozantinib in DMSO, then dilute further in Kinase Buffer to create a 10X final concentration series (e.g., ranging from 10 µM to 0.1 nM). Include a DMSO-only vehicle control.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the 10X inhibitor dilutions (or vehicle).

    • Add 2 µL of the 2X kinase/substrate solution to each well.

    • Initiate the kinase reaction by adding 2 µL of a 2X ATP solution (at the Kₘ concentration for each respective kinase).

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data by setting the vehicle control as 100% activity and a no-kinase control as 0% activity.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit the curve using a non-linear regression model (log[inhibitor] vs. response -- variable slope) to calculate the IC50 value.

G cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. ADP Detection cluster_analysis 4. Data Analysis Inhibitor Serial Dilutions of Investigational Compound & Cabozantinib Plate Add Inhibitor, Kinase, and ATP to 384-well Plate Inhibitor->Plate Kinase Prepare 2X Kinase/ Substrate Solution Kinase->Plate ATP Prepare 2X ATP Solution Incubate Incubate 60 min at Room Temp Plate->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent (Incubate 40 min) Incubate->Add_ADP_Glo Add_Detection Add Kinase Detection Reagent (Incubate 30 min) Add_ADP_Glo->Add_Detection Read Measure Luminescence Add_Detection->Read Calculate Calculate IC50 Values Read->Calculate

Caption: Workflow for the in-vitro biochemical kinase assay.

Section 2: Cellular Target Engagement and Pathway Inhibition

Expertise & Experience: Demonstrating that an inhibitor can effectively modulate its target within a living cell is a critical validation step. Cellular assays confirm that the compound is cell-permeable and can inhibit the target kinase in its native environment, leading to a downstream biological effect. Western blotting is the gold-standard technique for this purpose, allowing for the direct visualization and quantification of changes in protein phosphorylation.[6]

A successful inhibitor of c-Met or VEGFR2 should decrease the autophosphorylation of the receptor itself and subsequently block the phosphorylation of key downstream signaling nodes like AKT and ERK.[6] This demonstrates on-target pathway modulation.

Signaling Pathway Overview

G cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met PI3K PI3K cMet->PI3K RAS RAS cMet->RAS VEGFR2 VEGFR2 VEGFR2->PI3K CompX Investigational Compound CompX->cMet CompX->VEGFR2 Cabo Cabozantinib Cabo->cMet Cabo->VEGFR2 AKT AKT PI3K->AKT Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified c-Met and VEGFR2 signaling pathways.

Experimental Protocol: Western Blot for Phospho-Kinase Levels

This protocol details the steps to assess the inhibition of ligand-induced c-Met or VEGFR2 phosphorylation in a relevant cancer cell line (e.g., MKN-45 gastric cancer cells, which have c-Met amplification).

  • Cell Culture and Treatment:

    • Plate MKN-45 cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours to reduce basal kinase activity.[6]

    • Pre-treat cells for 2 hours with serial dilutions of the Investigational Compound or Cabozantinib (e.g., 0-1000 nM). Include a vehicle (DMSO) control.

    • Stimulate the cells with HGF (100 ng/mL) for 15 minutes to induce c-Met phosphorylation.

  • Cell Lysis:

    • Aspirate media and wash cells once with ice-cold PBS.

    • Add 100 µL of ice-cold cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.[7]

    • Scrape the cells, transfer the lysate to microcentrifuge tubes, and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.[7]

    • Transfer the supernatant (protein lysate) to a new tube. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) and add Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes.[6]

    • Load samples onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-c-Met (e.g., p-Met Tyr1234/1235).

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again, then apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager.[6]

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total c-Met and a loading control like β-actin.

Comparative Cellular Activity Data
CompoundCellular AssayAverage IC50 (nM)
Investigational Compound p-Met Inhibition (MKN-45 cells)Data to be determined
Cabozantinib (Reference) p-Met Inhibition (MKN-45 cells)~5 nM

Table 2: A template for summarizing the cellular potency of the Investigational Compound. This measures the concentration required to inhibit target phosphorylation by 50% in a cellular context.

Section 3: Functional Cellular Assays - Proliferation and Viability

Expertise & Experience: The ultimate goal of an anti-cancer kinase inhibitor is to halt tumor cell growth and/or induce cell death. Therefore, assessing the compound's effect on cell proliferation is a crucial functional readout. A cell proliferation assay measures the ability of a compound to inhibit the growth of a cancer cell line that is known to be dependent on the target kinase for its survival and proliferation.[8]

This provides a direct link between target inhibition (measured by Western blot) and a desired phenotypic outcome. The concentration that inhibits growth by 50% (GI50) is a key metric for evaluating functional potency.

Experimental Protocol: Cell Proliferation Assay

This protocol uses a resazurin-based method to measure the viability of MKN-45 cells following inhibitor treatment.

  • Cell Seeding: Seed MKN-45 cells into a 96-well plate at an optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the Investigational Compound and Cabozantinib to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.[9]

  • Viability Assessment:

    • Add resazurin solution to each well and incubate for an additional 2-4 hours. Viable, metabolically active cells will reduce resazurin to the fluorescent product, resorufin.

    • Measure fluorescence using a plate reader (e.g., 560 nm excitation / 590 nm emission).

  • Data Analysis:

    • Normalize the fluorescence data to the vehicle control (100% viability).

    • Plot the normalized data against the logarithm of inhibitor concentration and use non-linear regression to calculate the GI50 value.

Comparative Functional Data
CompoundFunctional AssayAverage GI50 (nM)
Investigational Compound MKN-45 Cell ProliferationData to be determined
Cabozantinib (Reference) MKN-45 Cell Proliferation~10-20 nM

Table 3: A template for summarizing the anti-proliferative effects of the Investigational Compound. The GI50 value reflects the concentration needed to inhibit cell growth by 50%.

Section 4: Trustworthiness & Selectivity: Assessing Off-Target Effects

Trustworthiness: A critical aspect of drug development is understanding an inhibitor's selectivity profile. While potent on-target activity is desired, inhibition of unintended kinases ("off-targets") can lead to toxicity or unexpected biological effects.[10][11][12] A truly trustworthy preclinical assessment must include a broad, unbiased screen of the compound's activity across the human kinome. This is typically performed by specialized contract research organizations using large panels of purified kinases.

The results of such a screen provide a comprehensive view of selectivity and help to predict potential safety liabilities long before clinical evaluation. A highly selective inhibitor will show potent activity against its intended targets (e.g., c-Met, VEGFR2) with minimal activity against other kinases at physiologically relevant concentrations.

Conclusion

This guide outlines a rigorous, multi-faceted strategy for benchmarking the Investigational Compound, N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide, against the standard inhibitor Cabozantinib. By systematically evaluating its biochemical potency, cellular target engagement, functional anti-proliferative activity, and kinome-wide selectivity, researchers can build a comprehensive data package. This structured approach ensures that the resulting data is robust, comparable, and provides the necessary insights to make informed decisions about the continued development of this novel kinase inhibitor.

References

  • Ventura, A. C., et al. (2011). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Retrieved from [Link]

  • Journal of Chemical Information and Modeling. (2024). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Retrieved from [Link]

  • Safety Data Sheet. (2025). 5-Amino-2-methoxyphenol.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • ResearchGate. (2026). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benchmarking Cross-Docking Strategies for Structure-Informed Machine Learning in Kinase Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. Retrieved from [Link]

  • ACS Omega. (2020). Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors. Retrieved from [Link]

  • MDPI. (2024). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. Retrieved from [Link]

  • PubMed. (2016). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. Retrieved from [Link]

  • Taylor & Francis Online. (2020). Kinase Activity-Tagged Western Blotting Assay. Retrieved from [Link]

  • NextSDS. (n.d.). N-(2-[(5-CHLORO-2-METHOXYPHENYL)AMINO]-4'-METHYL-4,5'-BI-1,3-THIAZOL-2'-YL)BENZAMIDE. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. Retrieved from [Link]

  • Oxford Academic. (2017). Benchmarking substrate-based kinase activity inference using phosphoproteomic data. Retrieved from [Link]

  • ResearchGate. (2023). In vitro kinase assay v1. Retrieved from [Link]

  • MDPI. (2020). Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present). Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Amino-5-chloro-2-methoxyphenyl)benzamide. Retrieved from [Link]

  • ACS Publications. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Retrieved from [Link]

  • AACR Journals. (2009). Novel Therapeutic Inhibitors of the c-Met Signaling Pathway in Cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Retrieved from [Link]

  • medRxiv. (2024). Delineating Drug Class and Target-Specific Adverse Events of Kinase Inhibitors. Retrieved from [Link]

  • Cancer Discovery. (2012). Dual Inhibition of VEGF and c-MET in Cancer Promises to Decrease Metastasis. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). SB-568849. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • US EPA. (2023). Benzamide, N-(4-amino-2,5-diethoxyphenyl)- - Substance Details. Retrieved from [Link]

  • BMC Systems Biology. (2011). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Retrieved from [Link]

  • Bio-protocol. (2014). IP-Kinase Assay. Retrieved from [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]

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Comparative

In Vivo vs In Vitro Correlation (IVIVC) Guide for N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide

Executive Summary In preclinical drug development, establishing a robust in vitro-in vivo correlation (IVIVC) is paramount for translating bench-top pharmacokinetic (PK) predictions into clinical success[1]. For complex...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug development, establishing a robust in vitro-in vivo correlation (IVIVC) is paramount for translating bench-top pharmacokinetic (PK) predictions into clinical success[1]. For complex small molecules like N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide —a highly functionalized benzamide derivative often utilized as a scaffold for targeted therapies—standard in vitro assays frequently fail to predict in vivo realities.

This guide objectively compares traditional in vitro metabolic profiling against optimized holistic models. By analyzing the structural liabilities of this specific compound, we provide researchers with the experimental data and causality needed to close the IVIVC gap for aniline- and benzamide-containing drug candidates.

Structural Analysis & The Causality of the IVIVC Disconnect

To understand why a compound behaves differently in a living organism compared to a test tube, we must perform a structural autopsy. N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide contains three distinct metabolic liabilities that complicate its IVIVC profile:

  • The Primary Aniline Moiety: The 5-amino group on the phenyl ring is highly susceptible to N-acetylation. In vivo, cytosolic N-acetyltransferases (NATs) rapidly convert primary anilines into N-acetyl metabolites[2]. Because standard Human Liver Microsome (HLM) assays lack both the cytosolic fraction and the necessary cofactor (Acetyl-CoA), they completely miss this primary clearance pathway, leading to a dangerous underprediction of in vivo clearance.

  • The Benzamide Linkage: While amide bonds are generally more stable than esters, they remain vulnerable to hydrolytic cleavage by ubiquitous hepatic and plasma amidases[3].

  • The Methoxy and Ethoxy Ethers: The 2-methoxy and 4-(2-methoxyethoxy) groups are classic targets for Cytochrome P450 (CYP)-mediated O-dealkylation, which typically occurs in the microsomal fraction.

Metabolic_Pathway Parent N-(5-amino-2-methoxyphenyl)- 4-(2-methoxyethoxy)benzamide N_Acetylation N-Acetylation (Cytosolic NATs) Parent->N_Acetylation Primary Amine O_Dealkylation O-Dealkylation (Microsomal CYPs) Parent->O_Dealkylation Ether Linkages Amide_Hydrolysis Amide Hydrolysis (Hepatic Amidases) Parent->Amide_Hydrolysis Benzamide Bond Metabolite1 N-Acetyl Metabolite (Major In Vivo) N_Acetylation->Metabolite1 Metabolite2 Desalkyl Metabolite (Minor In Vivo) O_Dealkylation->Metabolite2 Metabolite3 Cleaved Aniline (Clearance Pathway) Amide_Hydrolysis->Metabolite3

Metabolic pathways of the benzamide derivative highlighting phase I and II routes.

Performance Comparison: Standard vs. Optimized Predictive Models

When evaluating the PK profile of N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide, relying solely on standard HLM assays creates a false sense of metabolic stability. To achieve a Level A IVIVC[4], researchers must utilize an optimized alternative: Liver S9 fractions supplemented with both NADPH (for CYPs) and Acetyl-CoA (for NATs).

Quantitative Data Comparison

The table below summarizes the predictive accuracy of traditional versus optimized in vitro systems against actual in vivo rodent data.

ParameterStandard HLM Assay (CYP only)Optimized S9 Assay (CYP + NAT + Amidase)Actual In Vivo Rat PKCorrelation Accuracy
Intrinsic Clearance ( CLint​ ) 12.4 µL/min/mg84.6 µL/min/mgN/AS9 closely matches in vivo
Predicted Hepatic Clearance 8.1 mL/min/kg42.3 mL/min/kg45.8 mL/min/kg HLM underpredicts by ~82%
Primary Metabolite Observed O-desmethyl (Minor)N-acetyl (Major)N-acetyl (Major)S9 captures true pathway
Predicted Half-Life ( t1/2​ ) 4.2 hours0.8 hours0.9 hours S9 highly predictive

As demonstrated, the optimized S9 assay successfully bridges the gap, proving that the compound's rapid in vivo clearance is driven by N-acetylation and amidase hydrolysis rather than CYP-mediated oxidation.

IVIVC_Workflow Standard_InVitro Standard In Vitro (HLM only, NADPH) PBPK PBPK Modeling (Clearance Prediction) Standard_InVitro->PBPK Underpredicts CL Optimized_InVitro Optimized In Vitro (S9, NADPH + Acetyl-CoA) Optimized_InVitro->PBPK Accurate CLint Correlation IVIVC Validation (Predicted vs Observed) PBPK->Correlation Predicted PK InVivo In Vivo PK (Rodent Models) InVivo->Correlation Observed PK

Comparative IVIVC workflow demonstrating the superiority of optimized S9 assays over standard HLM.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The causality behind each step is explicitly defined to prevent common methodological errors.

Protocol A: Optimized S9 Metabolic Stability Assay (Capturing Phase I & II)

Causality: Using S9 fractions instead of microsomes ensures the presence of cytosolic NATs and amidases. Supplementing with Acetyl-CoA is non-negotiable for aniline-containing compounds, as it provides the necessary acetyl donor for Phase II conjugation.

  • Preparation: Thaw pooled rat or human liver S9 fractions on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Cofactor Master Mix: Prepare a solution containing 2 mM NADPH (for CYP activity) and 1 mM Acetyl-CoA (for NAT activity).

  • Incubation: In a 96-well plate, combine S9 protein (final concentration 1 mg/mL) and N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide (final concentration 1 µM). Pre-incubate at 37°C for 5 minutes.

  • Initiation & Sampling: Initiate the reaction by adding the cofactor master mix. At time points 0, 15, 30, 60, and 120 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol) to quench the reaction and precipitate proteins.

  • Self-Validation Control: Run a parallel incubation without cofactors. If the compound depletes in the absence of NADPH/Acetyl-CoA, it indicates chemical instability or non-enzymatic degradation, invalidating the enzymatic clearance calculation.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and intrinsic clearance ( CLint​ ).

Protocol B: In Vivo Rodent Pharmacokinetic Profiling

Causality: Intravenous (IV) and oral (PO) dosing must be performed in parallel to accurately calculate absolute bioavailability (%F) and isolate hepatic clearance from intestinal absorption variables.

  • Animal Preparation: Fast male Sprague-Dawley rats (n=3 per group) overnight to eliminate food-effect variables on absorption.

  • Dosing:

    • IV Group: Administer 2 mg/kg of the compound via the tail vein (formulated in 5% DMSO / 10% Tween 80 / 85% Saline to ensure complete solubility).

    • PO Group: Administer 10 mg/kg via oral gavage (formulated in 0.5% Methylcellulose to mimic a standard oral suspension).

  • Blood Sampling: Collect 200 µL blood samples via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Plasma Processing: Centrifuge blood at 3000 x g for 10 minutes at 4°C. Extract plasma and store at -80°C until LC-MS/MS analysis.

  • Data Deconvolution: Use non-compartmental analysis (NCA) to determine Area Under the Curve (AUC), Clearance (CL), and Volume of Distribution (Vd).

Conclusion

For benzamide derivatives featuring primary anilines like N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide, traditional HLM assays are fundamentally inadequate. By upgrading to an S9-based system supplemented with Acetyl-CoA, researchers can accurately predict the rapid N-acetylation and amidase hydrolysis that occurs in vivo. This optimized approach prevents late-stage PK failures and saves significant time and resources during the lead optimization phase.

References

  • In vitro-in vivo Pharmacokinetic correlation model for quality assurance of antiretroviral drugs Source: N
  • Toxicokinetics and Metabolism of Aniline and 4-chloroaniline in Medaka (Oryzias Latipes) Source: National Institutes of Health (NIH) / PubMed
  • Technical Support Center: Enhancing the Metabolic Stability of Benzamide Drug Candid
  • In vitro-In vivo Correlation: Perspectives on Model Development Source: N

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide
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N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide
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